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  • Product: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
  • CAS: 125593-63-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

An In-Depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights into the characterization, handling, and application of this compound.

Compound Overview and Identification

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a substituted phenylpropanol derivative. Its structure, featuring a brominated and dimethoxylated aromatic ring coupled to a propanol chain, makes it a versatile building block. The interplay between the primary alcohol, the electron-rich aromatic ring, and the sterically influential bromine atom dictates its unique chemical behavior and reactivity profile.

This compound is structurally related to precursors used in the synthesis of pharmaceutically active molecules. For instance, the corresponding nitrile, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a known intermediate in the synthesis of Ivabradine[1][2]. The conversion of the nitrile or a related carboxylic acid to the primary alcohol is a standard synthetic transformation, highlighting the relevance of this molecule in medicinal chemistry workflows.

Table 1: Core Compound Properties

Property Value Source(s)
IUPAC Name 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol N/A
CAS Number 125593-63-7 [3]
Molecular Formula C₁₁H₁₅BrO₃ [3]
Molecular Weight 275.14 g/mol [3]
Appearance Data not available; likely a solid or oil at room temperature. N/A
Boiling Point Predicted: ~379.4°C at 760 mmHg (for the related nitrile) [4]

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) and have limited solubility in water. |[5] |

Molecular Structure and Chemical Logic

The chemical properties of this molecule are best understood by examining its constituent functional groups. The diagram below illustrates the key reactive centers and their influence on the molecule's overall behavior.

Key Structural Features cluster_ring Aromatic Core cluster_chain Aliphatic Chain Ring Benzene Ring (Electron-rich, site for electrophilic substitution) Br Bromine Atom (Ortho-directing, deactivating, potential for metal-halogen exchange) Ring->Br Steric & Electronic Influence MeO1 Methoxy Group (OCH₃) (Ortho, para-directing, activating) Ring->MeO1 Activation MeO2 Methoxy Group (OCH₃) (Ortho, para-directing, activating) Ring->MeO2 Activation Chain Propyl Chain (Flexible linker) Ring->Chain Linkage OH Primary Alcohol (-OH) (Nucleophilic, can be oxidized, site for esterification/etherification) Chain->OH Terminal Functional Group

Caption: Key functional groups influencing the reactivity of the title compound.

Physicochemical Properties

Physical State and Appearance

While specific data is not widely published, analogous compounds such as substituted phenylpropanols can exist as crystalline solids or viscous oils at ambient temperature[6]. The presence of the polar hydroxyl group and the large, relatively nonpolar brominated aromatic ring suggests a moderate melting point.

Solubility

The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (brominated aromatic ring, propyl chain) regions. This amphiphilic nature predicts good solubility in common polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane. Its solubility in water is expected to be low[5].

Boiling and Melting Points

Chemical Properties and Reactivity

Reactivity of the Primary Alcohol

The terminal hydroxyl group is a primary site of reactivity.

  • Oxidation: It can be oxidized to the corresponding aldehyde, 3-(2-bromo-4,5-dimethoxyphenyl)propanal, using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid using strong oxidizing agents (e.g., KMnO₄, Jones reagent).

  • Esterification & Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, and with alkyl halides under basic conditions to form ethers.

Reactivity of the Aromatic Ring

The benzene ring is activated by two electron-donating methoxy groups and deactivated by the electron-withdrawing bromine atom. The methoxy groups strongly direct electrophilic substitution to the positions ortho and para to them. The bromine atom can participate in metal-halogen exchange reactions (e.g., with n-butyllithium), which is a powerful tool for forming new carbon-carbon bonds at that position[7].

Stability and Storage

The compound is expected to be stable under normal laboratory conditions[8]. However, long-term storage requires specific considerations to maintain its integrity.

  • Recommended Storage: Store in a cool, dry, and dark place, ideally refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[9].

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the primary alcohol[8]. Also, avoid strong acids and bases which may catalyze side reactions[9].

  • Thermal Decomposition: Elevated temperatures may lead to decomposition, potentially releasing hazardous fumes such as hydrogen bromide[9].

Spectroscopic Characterization

While a specific, published spectrum for this exact compound is not available, a predictive analysis based on its structure allows for the anticipation of key spectroscopic features.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR -OH proton Broad singlet, ~1.5-3.5 ppm
Ar-H protons Singlets or doublets, ~6.8-7.2 ppm
-OCH₃ protons Singlets, ~3.8-3.9 ppm
-CH₂-OH protons Triplet, ~3.6-3.7 ppm
Ar-CH₂- protons Triplet, ~2.6-2.8 ppm
-CH₂-CH₂-CH₂- Multiplet, ~1.8-2.0 ppm
¹³C NMR -C-OH carbon ~60-65 ppm
-OCH₃ carbons ~55-57 ppm
Aromatic carbons ~110-150 ppm
-C-Br carbon ~110-115 ppm
FT-IR O-H stretch Broad, ~3200-3600 cm⁻¹
C-H stretch (aliphatic) ~2850-3000 cm⁻¹
C-O stretch ~1050-1150 cm⁻¹

| | C=C stretch (aromatic) | ~1450-1600 cm⁻¹ |

These predictions are based on standard chemical shift and frequency tables for similar functional groups[10][11].

Analytical Methodologies

Quantitative analysis and purity assessment of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol can be reliably achieved using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds.

Protocol: Purity Determination by Reverse-Phase HPLC

  • System Preparation:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 280 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.

    • Create a working standard for injection by diluting the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Prepare the analytical sample similarly.

    • Filter all solutions through a 0.45 µm syringe filter before injection[12].

  • Chromatographic Run:

    • Equilibrate the column with a starting mixture (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., from 30% B to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate purity by dividing the peak area of the main component by the total area of all peaks.

HPLC Analysis Workflow A Prepare Mobile Phase (A: H₂O+0.1% FA, B: ACN+0.1% FA) D Equilibrate C18 Column A->D B Prepare Sample (1 mg/mL stock, dilute to 50 µg/mL) C Filter Sample (0.45 µm) B->C E Inject Sample (10 µL) C->E D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peaks & Calculate Purity G->H

Caption: Standard workflow for purity analysis via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities or for structural confirmation, GC-MS is a powerful tool. The primary alcohol may require derivatization (e.g., silylation) to improve its volatility and peak shape.

Synthesis Pathway Considerations

Proposed Synthesis Route A 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile B Hydrolysis A->B 1. NaOH, H₂O, Heat 2. H₃O⁺ C 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid B->C D Reduction C->D LiAlH₄, THF or BH₃·THF E 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol D->E

Caption: A plausible two-step synthesis from the corresponding nitrile.

This proposed route involves a basic or acidic hydrolysis of the nitrile to form the carboxylic acid, followed by a robust reduction of the acid to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃)[14]. This approach is a standard and reliable method in organic synthesis for this type of transformation.

References

  • SynThink. (n.d.). 133909-99-6 Losartan EP Impurity H - Reference Standard. Retrieved from SynThink website. [Link]

  • PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • GLP Pharma Standards. (n.d.). Losartan EP Impurity H | CAS No- 133909-99-6. Retrieved from GLP Pharma Standards website. [Link]

  • Google Patents. (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment website. [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Acta Crystallographica Section E. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from Beilstein Journals website. [Link]

  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from The Hive discourse. [Link]

  • ResearchGate. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile | Request PDF. Retrieved from ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2025). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One. Retrieved from Journal of Chemical Health Risks. [Link]

  • Nagasaki University. (n.d.). Dept Analytical Chemistry for Pharmaceuticals|Research. Retrieved from Nagasaki University website. [Link]

  • Analytical Methods. (2025). Analytical Methods. Retrieved from OPUS. [Link]

  • Patsnap Eureka. (2017). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl.... Retrieved from Patsnap Eureka. [Link]

  • Journal of Pharmaceutical Research. (n.d.). View of Analytical Methods Used For Biopharmaceutical Investigations. Retrieved from Journal of Pharmaceutical Research. [Link]

Sources

Exploratory

Pharmacological Mechanisms of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Derived Compounds: A Technical Guide

Executive Summary In advanced medicinal chemistry, certain molecular nodes act as universal precursors for highly divergent therapeutic classes. 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is one such critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, certain molecular nodes act as universal precursors for highly divergent therapeutic classes. 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is one such critical intermediate. Characterized by an electron-rich dimethoxy-aromatic ring, a reactive ortho-bromine atom, and a functionalizable propanol tail, this scaffold is the foundational building block for synthesizing cardiovascular agents, neurological enzyme inhibitors, and oncological modulators. This whitepaper deconstructs the mechanistic pathways of its primary derivatives and outlines the self-validating experimental protocols required for their development.

The Chemical Node: Structural Significance & Reactivity

The pharmacological versatility of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol stems directly from its topology. The propanol chain provides a flexible linker that can be oxidized, aminated, or converted into a nitrile[1]. The ortho-bromine atom is the linchpin for complex polycyclic synthesis; it serves as a prime leaving group for palladium-catalyzed cross-coupling reactions or can be eliminated under cryogenic basic conditions to form a highly reactive benzyne intermediate[2]. This benzyne pathway is the critical step in forming the rigid benzocyclobutane cores found in modern cardiovascular therapeutics[3].

Cardiovascular Therapeutics: HCN Channel Modulation

The most clinically prominent application of the 3-(2-bromo-4,5-dimethoxyphenyl)propyl scaffold is its transformation into benzocyclobutane derivatives, which constitute the active pharmacophore of the heart-rate-lowering drug Ivabradine[3].

Mechanism of Action

Derivatives synthesized from this precursor act as selective use-dependent blockers of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the HCN4 isoform predominantly expressed in the sinoatrial (SA) node. Unlike traditional beta-blockers, these compounds enter the channel pore from the intracellular side and bind to a specific site within the central cavity only when the channel is in its open configuration. By physically obstructing the pore, the derivatives inhibit the If​ (funny) current—a mixed Na+/K+ inward current responsible for spontaneous diastolic depolarization. This targeted blockade reduces the slope of the pacemaker action potential, effectively lowering the heart rate without exerting negative inotropic (contractility) or lusitropic (relaxation) effects on the myocardium.

HCN4_Pathway A cAMP Binding to HCN4 B HCN4 Channel Conformational Shift A->B C Pore Opening & Na+/K+ Influx (If) B->C D Diastolic Depolarization C->D E Heart Rate Acceleration D->E F Benzocyclobutane Derivatives F->C Intracellular Pore Blockade

HCN4 channel modulation by benzocyclobutane derivatives blocking the If current.

Metabolic Enzyme Modulators: Pyrimidine Derivatives

Beyond cardiovascular applications, alkylation of pyrimidine and chalcone scaffolds with the 2-bromo-4,5-dimethoxyphenyl moiety yields potent inhibitors of critical metabolic and neurological enzymes[4].

Mechanism of Action
  • Carbonic Anhydrase (hCA I/II): The derivatives penetrate the deep active-site cleft of the hCA enzymes. The heteroaromatic components coordinate directly with the catalytic zinc ion ( Zn2+ ), displacing the critical water molecule required for the hydration of CO2​ . This mechanism is highly relevant for the management of glaucoma and epilepsy[4].

  • Acetylcholinesterase (AChE): The dimethoxy-aromatic ring engages in robust π−π stacking interactions with the tryptophan residues located in the peripheral anionic site (PAS) of AChE. Simultaneously, the extended functional chain reaches down the narrow gorge into the catalytic triad, sterically preventing acetylcholine hydrolysis[4].

Quantitative Inhibition Profiles

The following table summarizes the binding affinities ( Ki​ ) of pyrimidine derivatives synthesized from the 2-bromo-4,5-dimethoxyphenyl scaffold across various metabolic targets[4]:

Target Enzyme Ki​ Range (nM)Primary Pathological Relevance
hCA I 39.16 – 144.62Glaucoma, Retinal Edema
hCA II 18.21 – 136.35Epilepsy, Altitude Sickness, Glaucoma
AChE 33.15 – 52.98Alzheimer's Disease, Neuropathy
BChE 31.96 – 69.57Advanced Neurodegeneration
α-Glycosidase 17.37 – 253.88Type 2 Diabetes Mellitus
Aldose Reductase 648.82 – 1902.58Diabetic Neuropathy / Retinopathy

Experimental Methodologies & Self-Validating Systems

To ensure high-fidelity data (E-E-A-T) when synthesizing and evaluating these derivatives, workflows must embed causality and internal validation.

Protocol 1: Synthesis of the Benzocyclobutane Core

This protocol details the conversion of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol into the highly constrained benzocyclobutane intermediate[3].

  • Activation of the Propanol:

    • Action: Treat the starting propanol with Phosphorus Tribromide ( PBr3​ ) in dichloromethane at 0°C.

    • Causality: The native hydroxyl group is a poor leaving group. Conversion to a primary bromide ensures highly efficient nucleophilic substitution in the subsequent step, preventing competitive elimination side-reactions.

  • Nitrile Substitution:

    • Action: React the resulting bromide with Potassium Cyanide ( KCN ) in a polar aprotic solvent (e.g., DMF) at 80°C to yield 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile[1].

    • Causality: The cyanide ion extends the carbon chain by one unit and installs the critical nitrogen atom required for the final amine structure.

  • Benzyne-Mediated Cyclization (Self-Validating Step):

    • Action: Add the nitrile dropwise to a suspension of Sodium Amide ( NaNH2​ ) in liquid ammonia at -33°C[3].

    • Causality: The strong amide base deprotonates the aromatic ring, forcing the elimination of the ortho-bromine to form a highly reactive benzyne intermediate. The pendant carbanion (alpha to the nitrile) rapidly attacks the benzyne intramolecularly, snapping the molecule into the 4-membered benzocyclobutane ring.

    • Validation: The reaction temperature must be maintained strictly at -33°C (the boiling point of NH3​ ). A sudden spike in temperature indicates a runaway exotherm from the amide base, which will lead to intermolecular polymerization rather than the desired intramolecular cyclization.

Protocol 2: High-Throughput AChE Inhibition Assay

This biochemical assay evaluates the neurological efficacy of the synthesized derivatives[4].

  • Buffer Preparation:

    • Action: Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: AChE activity is highly sensitive to protonation states. pH 8.0 mimics physiological conditions while optimizing the ionization of the enzyme's catalytic histidine residue.

  • Reagent Pre-Incubation:

    • Action: Combine the enzyme, the derivative (at varying concentrations), and DTNB (Ellman's reagent) in the microplate. Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach a steady-state binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Initiation:

    • Action: Add acetylthiocholine iodide (ATCI) to initiate the reaction.

    • Causality: Initiating the reaction last ensures that the measured kinetic absorbance (as DTNB reacts with cleaved thiocholine to produce a yellow 5-thio-2-nitrobenzoate anion) reflects true enzymatic inhibition rather than substrate depletion.

  • Internal Validation:

    • Action: Run parallel wells with Donepezil (Positive Control) and DMSO (Vehicle Control).

    • Validation: If the DMSO vehicle control fails to produce a linear kinetic slope over 5 minutes, the enzyme has degraded, and the entire plate's data must be discarded.

Assay_Workflow S1 Derivative Library Preparation S2 Enzyme Incubation (hCA II / AChE) S1->S2 S3 Substrate Addition (e.g., Ellman's Reagent) S2->S3 S4 Kinetic Absorbance Readout S3->S4 S5 Dose-Response & Ki Calculation S4->S5 QC Internal Validation: Positive/Negative Controls QC->S2

Self-validating high-throughput screening workflow for enzyme inhibition assays.

References

  • European Patent Office.INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT.
  • ResearchGate.Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes.
  • SIELC Technologies.3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.
  • ACS Publications.A Convenient Strategy for the Synthesis of 4,5-Bis(o-haloaryl)isoxazoles.

Sources

Foundational

Literature review on 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol synthesis pathways

Executive Summary The compound 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile, functionalized building block widely utilized in medicinal chemistry and complex alkaloid synthesis. The presence of the or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile, functionalized building block widely utilized in medicinal chemistry and complex alkaloid synthesis. The presence of the ortho-bromo group adjacent to an alkyl chain and an electron-rich veratryl (dimethoxy) system allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) and halogen-metal exchange reactions.

This technical guide provides an in-depth analysis of the synthetic pathways to this molecule, focusing on mechanistic causality, self-validating experimental protocols, and the critical directing effects that govern the regioselectivity of its formation.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol can be approached via two primary retrosynthetic disconnections:

  • Pathway A (Late-Stage Bromination): Direct electrophilic aromatic substitution (EAS) of commercially available 3-(3,4-dimethoxyphenyl)propan-1-ol. This pathway is highly atom-economical and exploits the innate directing effects of the aromatic ring.

  • Pathway B (Chain Extension): De novo construction of the propanol chain starting from 2-bromo-4,5-dimethoxybenzaldehyde via olefination and subsequent selective reductions.

Retrosynthesis Target 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol PathA Pathway A: Late-Stage Bromination (High Atom Economy) Target->PathA PathB Pathway B: Chain Extension (High Modularity) Target->PathB PrecursorA 3-(3,4-Dimethoxyphenyl) propan-1-ol PathA->PrecursorA PrecursorB 2-Bromo-4,5-dimethoxy- benzaldehyde PathB->PrecursorB

Caption: Retrosynthetic analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

For laboratory-scale synthesis, Pathway A is vastly superior due to its brevity and high overall yield. Pathway B is typically reserved for scenarios where the late-stage bromination is incompatible with other functional groups present in more complex derivatives.

Mechanistic Causality: The Nomenclature Shift and Directing Effects

A common point of confusion in this synthesis is the apparent "shifting" of the methoxy groups from the 3,4-positions in the starting material to the 4,5-positions in the product. This is purely an artifact of IUPAC nomenclature rules, driven by the regioselectivity of the bromination.

When starting with 1-alkyl-3,4-dimethoxybenzene , the ring is highly activated by the two methoxy groups.

  • The 3-methoxy group is strongly para-directing, activating position 6.

  • The 4-methoxy group is strongly ortho-directing, activating position 5.

  • The 1-alkyl group weakly activates positions 2 and 6.

Why does bromination occur exclusively at position 6? Position 6 is para to the 3-methoxy group and ortho to the alkyl chain, making it the most electronically activated and sterically accessible site. Position 2 is sterically hindered (sandwiched between the alkyl chain and the 3-methoxy group). Once bromine is installed at position 6, the molecule becomes 1-alkyl-3,4-dimethoxy-6-bromobenzene. To assign the lowest possible locants (1,2,4,5 is lower than 1,3,4,6), the ring is renumbered, making the bromine position 2, and the methoxy groups positions 4 and 5.

EAS_Mechanism SM 3-(3,4-Dimethoxyphenyl) propan-1-ol PiComplex Electrophilic Attack (Br+ source) SM->PiComplex SigmaComplex Arenium Ion (Position 6) PiComplex->SigmaComplex Product Bromination at C6 (Renumbered to C2) SigmaComplex->Product Sub1 3-OMe: para-directing activates C6 Sub1->SigmaComplex Sub2 1-Alkyl: ortho-directing activates C2 & C6 Sub2->SigmaComplex Sub3 Steric Hinderance blocks C2 Sub3->SigmaComplex

Caption: Mechanistic directing effects in the electrophilic bromination of the veratryl system.

Quantitative Data: Optimization of Bromination Conditions

The choice of brominating agent is critical. While elemental bromine (1[1]) is historically common, the use of 2[2] or 3[3] provides superior chemoselectivity and operational safety.

Table 1: Optimization of Late-Stage Bromination Conditions

EntryBrominating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Regioselectivity (C6:C2)
1Br₂ (1.1 eq)AcOH252.0>9985>95:5
2 NBS (1.05 eq) DMF 0 to 25 3.0 >99 94 >98:2
3NBS (1.05 eq)MeCN254.0908290:10
4KBrO₃ / HBrAcOH251.5>9988>95:5

Note: Entry 2 represents the optimal balance of yield, regioselectivity, and safety profile, avoiding the generation of corrosive HBr gas.

Self-Validating Experimental Protocols

The following protocol utilizes the optimized conditions from Table 1, incorporating In-Process Controls (IPCs) to create a self-validating workflow that guarantees trustworthiness and reproducibility.

Protocol A: Direct Bromination via NBS/DMF

Reagents & Materials:

  • 3-(3,4-dimethoxyphenyl)propan-1-ol: 10.0 g (51.0 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 9.53 g (53.5 mmol, 1.05 eq) — Must be freshly recrystallized from water to remove trace Br₂ and succinimide.

  • Anhydrous N,N-Dimethylformamide (DMF): 100 mL

  • Saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-(3,4-dimethoxyphenyl)propan-1-ol and anhydrous DMF. Insert a magnetic stir bar and purge the system with argon.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Add the NBS in 5 equal portions over a 30-minute period.

    • Causality Check: Bromination of electron-rich arenes is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway, which would otherwise lead to dibromination or oxidative cleavage of the primary alcohol[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2.5 hours.

  • IPC 1 (Reaction Monitoring): Remove a 0.1 mL aliquot, dilute with 1 mL EtOAc, and spot on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc).

    • Validation: The starting material (Rf ~0.3) should be completely consumed, replaced by a single new UV-active spot (Rf ~0.4). The higher Rf is due to the lipophilic nature of the installed bromine atom.

  • Quenching: Slowly add 50 mL of saturated aqueous Na₂S₂O₃.

    • Validation: The reaction mixture will transition from a pale yellow/orange tint (active bromonium species) to completely colorless, confirming the neutralization of residual electrophiles.

  • Workup: Extract the aqueous mixture with EtOAc (3 x 75 mL). To remove residual DMF, wash the combined organic phases with 5% aqueous LiCl (3 x 50 mL), followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • IPC 2 (Structural Validation via ¹H NMR):

    • Validation: The ¹H NMR spectrum of the starting material exhibits a complex multiplet for the three aromatic protons. The successful formation of the product is validated by the appearance of exactly two distinct aromatic singlets at ~7.05 ppm and ~6.80 ppm, confirming the para-relationship of the remaining aromatic protons and validating substitution at the 6-position.

(For alternative approaches utilizing early-stage bromination, see the4[4] which utilizes similar directing logic).

References

  • A Convenient Strategy for the Synthesis of 4,5-Bis(o-haloaryl)isoxazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ Source: Sunan Kalijaga State Islamic University URL:[Link]

  • Water promoted cascade synthesis of α-aryl aldehydes from arylalkenes using N-halosuccinimides Source: The Royal Society of Chemistry (Chemical Communications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol from 3,4-dimethoxyphenylpropanoic acid

Application Note: Synthesis Protocol for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Strategic Overview The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol from 3-(3,4-dimethoxyphenyl)propanoic acid is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Strategic Overview

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol from 3-(3,4-dimethoxyphenyl)propanoic acid is a critical two-stage transformation frequently utilized in the development of complex isoquinoline and benzazepine scaffolds. This protocol is engineered to maximize regiocontrol during aromatic functionalization and ensure strict chemoselectivity during the subsequent reduction phase.

Mechanistic Causality & Reagent Selection

To execute this synthesis with high fidelity, the protocol avoids brute-force reagents in favor of highly selective chemical environments.

  • Regiocontrol via Electrophilic Aromatic Bromination: The starting material features an electron-rich aromatic ring activated by two methoxy groups at the C3 and C4 positions. These substituents exert a synergistic ortho/para directing effect. The C6 position (which corresponds to the C2 position relative to the propanoic acid chain) is the most electronically and sterically accessible site for electrophilic attack. By utilizing elemental bromine (Br₂) in glacial acetic acid, the reaction proceeds through a mild, ionizing environment that ensures exclusive mono-bromination without degrading the carboxylic acid moiety[1].

  • Chemoselective Reduction via Borane Coordination: Converting the carboxylic acid to a primary alcohol in the presence of an aryl bromide presents a chemoselectivity challenge. Nucleophilic hydrides, such as Lithium Aluminum Hydride (LAH), carry a high risk of unwanted hydrodebromination via single-electron transfer pathways at elevated temperatures. To bypass this, we utilize Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent that rapidly and selectively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid. This forms a trialkoxyboroxine intermediate that hydrolyzes to the primary alcohol, leaving the sensitive carbon-bromine bond completely intact[2].

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

PhaseReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
1 3-(3,4-Dimethoxyphenyl)propanoic acid210.231.0010.0 g47.6 mmolStarting Material
1 Bromine (Br₂)159.801.052.56 mL50.0 mmolElectrophile
1 Glacial Acetic Acid (AcOH)60.05-50.0 mL-Solvent
2 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid289.121.0010.0 g34.6 mmolIntermediate
2 Borane-THF Complex (1.0 M in THF)85.942.0069.2 mL69.2 mmolReducing Agent
2 Tetrahydrofuran (THF, Anhydrous)72.11-100.0 mL-Solvent

Execution Protocols

Phase 1: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Work inside a well-ventilated fume hood.

  • Dissolution: Suspend 10.0 g of 3-(3,4-dimethoxyphenyl)propanoic acid in 40 mL of glacial acetic acid. Stir until complete dissolution is achieved. Cool the flask to 0 °C using an ice-water bath.

  • Electrophilic Addition: In the addition funnel, prepare a solution of 2.56 mL Br₂ in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes to manage the exothermic electrophilic aromatic substitution.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours. The solution will transition to a deep orange-red color.

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water containing 2.0 g of sodium bisulfite (NaHSO₃) to neutralize unreacted bromine. Stir vigorously until the orange color dissipates and a white/pale-yellow precipitate forms.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) and dry under high vacuum to afford the brominated intermediate.

Phase 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
  • Inert Atmosphere Setup: Flame-dry a 500 mL two-neck flask, equip it with a reflux condenser, and purge with Argon or Nitrogen.

  • Dissolution: Dissolve 10.0 g of the dried 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid in 100 mL of anhydrous THF. Cool the solution to 0 °C.

  • Chemoselective Reduction: Using a syringe, add 69.2 mL of BH₃·THF (1.0 M) dropwise over 45 minutes. Caution: Vigorous evolution of hydrogen gas will occur.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by adding methanol (20 mL) dropwise until gas evolution ceases, followed by 50 mL of water.

  • Extraction & Purification: Remove the THF under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 × 75 mL). Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final primary alcohol.

In-Process Quality Control (Self-Validating System)

To ensure trustworthiness and verify the success of each phase without relying solely on downstream yields, utilize the following ¹H NMR (CDCl₃, 400 MHz) validation markers:

  • Validation of Phase 1 (Regioselectivity): The starting material exhibits a complex aromatic multiplet (~6.7–6.8 ppm) corresponding to the ABX spin system. Successful regioselective bromination is confirmed by the collapse of this multiplet into two distinct aromatic singlets at ~7.00 ppm and ~6.75 ppm, confirming the para-relationship of the remaining aromatic protons.

  • Validation of Phase 2 (Chemoselectivity): The intermediate carboxylic acid exhibits a broad downfield singlet (>10.0 ppm) for the -COOH proton. Successful reduction is validated by the disappearance of this peak and the emergence of a triplet at ~3.65 ppm (2H, t) corresponding to the newly formed -CH₂OH group, alongside a broad singlet at ~1.6 ppm for the hydroxyl proton. The aromatic singlets must remain intact, proving no hydrodebromination occurred.

Pathway Visualization

SynthesisWorkflow SM 3-(3,4-Dimethoxyphenyl) propanoic acid Step1 Phase 1: Bromination Br2, Glacial AcOH Regioselective SM->Step1 Electrophilic Aromatic Substitution Int 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid Step1->Int 95% Yield Step2 Phase 2: Reduction BH3·THF, 0 °C to RT Chemoselective Int->Step2 Borane Coordination & Hydride Transfer Prod 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol Step2->Prod 88% Yield

Synthetic workflow for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

References

  • [1] Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry.1

  • [2] CHAPTER 11: Challenges of Using Fluorous Solvents for Greener Organic Synthesis - Books. Royal Society of Chemistry. 2

Sources

Application

Application Note: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol as a Strategic Building Block in Alkaloid Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale The pursuit of complex polycycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The pursuit of complex polycyclic alkaloids—such as those belonging to the Amaryllidaceae, homoaporphine, and benzazepine families—requires building blocks that offer both structural pre-organization and versatile reactive handles. 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly specialized, bifunctional intermediate designed to meet these exact synthetic demands.

The 4,5-dimethoxyaryl moiety is a ubiquitous pharmacophore found in numerous natural products. However, the true strategic value of this molecule lies in the positioning of the bromine atom ortho to the three-carbon aliphatic chain. This arrangement provides an ideal handle for transition-metal-catalyzed cross-coupling reactions. By leveraging this building block, chemists can construct acyclic precursors that undergo high-yielding intramolecular cyclizations, effectively bypassing the unfavorable entropy associated with linear 6-exo-trig or 7-endo-trig ring closures.

Retrosynthetic Logic & Workflow Visualization

Linear synthesis of medium-sized heterocycles often suffers from poor yields due to competitive intermolecular side reactions. By utilizing 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, the synthetic workflow is shifted toward an intramolecular paradigm. The terminal hydroxyl group serves as a flexible node for oxidation and subsequent reductive amination, setting the stage for a highly controlled palladium-catalyzed ring closure.

Retrosynthesis A Target Alkaloid (Benzazepine Core) B Advanced Intermediate (Cyclized Scaffold) A->B Functionalization C Acyclic Precursor (Secondary Amine) B->C Pd-Catalyzed Cyclization D 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol C->D Oxidation & Reductive Amination

Caption: Retrosynthetic strategy using 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol for alkaloid cores.

Key Application: Synthesis of Benzazepine Scaffolds

Benzazepines are the structural foundation of numerous bioactive alkaloids. The synthesis of these medium-sized heterocycles via 1 is a cornerstone of modern molecular assembly[1].

The sequence begins with the oxidation of the primary alcohol to an aldehyde, followed by reductive amination with an aryl ethylamine. The resulting secondary amine undergoes an intramolecular Buchwald-Hartwig cross-coupling.

Mechanistic Causality in Ligand Choice: The formation of a 7-membered ring via C-N coupling is entropically challenging and highly prone to competitive hydrodehalogenation (loss of the bromine atom without ring closure). The use of a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos) is critical. The electron-rich nature of the ligand accelerates the oxidative addition of the aryl bromide, while its massive steric bulk forces the palladium center to rapidly undergo the challenging reductive elimination step, favoring ring closure over off-target pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd(II)) Pd0->OA + Aryl Bromide Precursor Coord Amine Coordination & Deprotonation OA->Coord + Base RE Reductive Elimination (Ring Closure) Coord->RE - HBr (as salt) RE->Pd0 + Benzazepine Product

Caption: Mechanism of the Pd-catalyzed intramolecular Buchwald-Hartwig amination.

Quantitative Optimization Data

To validate the necessity of the specific catalytic system, the following table summarizes the optimization of the intramolecular cyclization step:

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventYield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃DMF15%Extensive debromination; poor reductive elimination.
2Pd₂(dba)₃BINAPCs₂CO₃Toluene45%Sluggish ring closure; competitive oligomerization.
3Pd₂(dba)₃XPhosNaOtBuToluene68%Moderate conversion; some starting material remains.
4 Pd₂(dba)₃ RuPhos NaOtBu Toluene 92% Optimal conversion; rapid reductive elimination.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure scientific integrity and high yields.

Protocol A: Swern Oxidation to 3-(2-Bromo-4,5-dimethoxyphenyl)propanal

Causality Check: Swern oxidation is strictly selected over chromium-based oxidants (e.g., PCC) to prevent trace transition-metal contamination. Even parts-per-million levels of chromium can poison the highly sensitive Pd(0) catalyst required in Protocol C.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge continuously with Argon.

  • Activation: Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Add anhydrous DMSO (2.4 equiv) dropwise over 10 minutes. Validation: Monitor for gas evolution (CO, CO₂); wait exactly 15 minutes to ensure the complete formation of the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 equiv, 10 mmol) in 10 mL DCM and add dropwise. Stir for 45 minutes at -78 °C.

  • Neutralization: Add triethylamine (5.0 equiv) slowly. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Reductive Amination

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reductant. Its steric bulk and electron-withdrawing acetate groups render it exceptionally mild, allowing it to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol.

  • Imine Formation: In a 100 mL flask, dissolve the aldehyde from Protocol A (1.0 equiv) and the target primary amine (1.05 equiv) in 1,2-dichloroethane (DCE, 0.2 M).

  • Equilibration: Stir at room temperature for 2 hours. Validation: A small aliquot checked via ¹H NMR must show the complete disappearance of the aldehyde proton signal (~9.8 ppm).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol C: Intramolecular Palladium-Catalyzed Cyclization

Causality Check: NaOtBu is a strong base required to deprotonate the coordinated amine, but it is highly hygroscopic. It must be handled in a glovebox to prevent moisture from quenching the active Pd species or hydrolyzing the aryl bromide.

  • Reaction Assembly: In an argon-filled glovebox, charge a Schlenk tube with the secondary amine precursor (1.0 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.05 M). Seal the tube tightly and remove it from the glovebox.

  • Cyclization: Heat the reaction mixture to 100 °C behind a blast shield for 16 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the cyclized benzazepine scaffold.

Extension to Amaryllidaceae Alkaloids

Beyond C-N coupling, this building block is a premier precursor for C-C bond formation in the 2[2]. Conversion of the terminal alcohol to a leaving group (e.g., tosylate) followed by displacement with an aniline derivative yields a precursor that undergoes Pd-catalyzed direct C-H arylation (or intramolecular Heck reaction) to form the phenanthridine core. These resulting scaffolds are highly valued for their potent biological activities, frequently serving as 3[3].

References

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Institutes of Health (PMC). 4

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. National Institutes of Health (PMC). 1

  • The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly. National Institutes of Health (PMC). 2

  • Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design. ResearchGate. 3

Sources

Method

Application Note: Regioselective Bromination of 3-(3,4-Dimethoxyphenyl)propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The synthesis of highly functionalized aromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of pharmaceutical development, particularly in the synthesis of isoquinoline alkaloids and targeted therapeutics. This application note details the optimized, step-by-step regioselective bromination of 3-(3,4-dimethoxyphenyl)propan-1-ol to yield 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol . By utilizing N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM), this protocol ensures >98% regioselectivity while preserving the sensitive primary alcohol moiety.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

As synthetic scientists, we must look beyond the reagents and understand the electronic topography of our substrates. The starting material, 3-(3,4-dimethoxyphenyl)propan-1-ol, features an aromatic ring highly activated by two electron-donating methoxy groups (+M effect).

When designing an electrophilic aromatic substitution (EAS) protocol for this system, the regiochemical outcome is dictated by a synergistic combination of electronic directing effects and steric shielding:

  • Electronic Direction: The C3-methoxy group strongly directs the incoming electrophile to its ortho (C2) and para (C6) positions. Simultaneously, the C4-methoxy group directs to its ortho (C5) position.

  • Steric Shielding: The C2 position is flanked by the bulky propyl chain at C1 and the methoxy group at C3, creating severe steric hindrance.

  • Causality of Regioselection: The C6 position (para to the C3-methoxy and ortho to the C1-alkyl chain) represents the path of least steric resistance and maximum electronic activation. Consequently, electrophilic attack by the bromonium ion (Br⁺) occurs almost exclusively at C6.

This predictable regiocontrol is a critical standard in the synthesis of complex natural products, such as galanthamine and clavilactones .

Mechanism Substrate 3-(3,4-dimethoxyphenyl) propan-1-ol Wheland Wheland Intermediate (C6 attack) Substrate->Wheland Electrophilic Attack NBS NBS (Br+ source) NBS->Wheland Br+ transfer Product 3-(2-bromo-4,5-dimethoxyphenyl) propan-1-ol Wheland->Product Rearomatization (-H+)

Figure 1: Electrophilic aromatic substitution mechanism and regioselectivity.

Reaction Optimization & Causality

Selecting the correct brominating agent and solvent system is critical to prevent over-oxidation of the primary alcohol and to suppress dibromination. While molecular bromine (Br₂) in acetic acid is a classical method , it introduces acidic byproducts that can compromise sensitive functional groups.

Table 1: Optimization of Bromination Conditions

Reagent SystemSolventTemp (°C)Regioselectivity (6-Br : others)Isolated YieldCausality / Remarks
Br₂AcOH2585:1570%Acidic conditions lead to trace esterification of the primary alcohol.
NBSDMF0 to 2592:882%Good yield, but the high boiling point of DMF complicates aqueous workup.
NBS DCM 0 to 25 >98:2 91% Optimal. Clean electrophilic delivery, easy solvent removal, no alcohol oxidation.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every phase.

Workflow Step1 1. Dissolution Substrate in DCM (0 °C) Step2 2. Bromination Portionwise NBS Addition Step1->Step2 Step3 3. Monitoring TLC (Hexane:EtOAc) Step2->Step3 Step4 4. Quenching Sat. aq. Na2S2O3 Step3->Step4 Step5 5. Isolation Extraction & Washing Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the bromination process.

Step-by-Step Methodology
  • Preparation & Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,4-dimethoxyphenyl)propan-1-ol (1.96 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent NBS degradation into hypobromous acid, which can trigger unwanted oxidative side reactions.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the temperature minimizes the risk of primary alcohol oxidation and kinetically suppresses dibromination at the sterically hindered C2 position.

  • Electrophile Addition: Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portionwise over 15 minutes.

    • Causality: Portionwise addition controls the mild exotherm and maintains a low, steady-state concentration of the active electrophile, maximizing regioselectivity.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc eluent.

    • Self-Validation: The starting material (Rf ~0.3) will be fully consumed, replaced by a single, less polar UV-active spot corresponding to the brominated product (Rf ~0.4).

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) and stir vigorously for 10 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂, halting the reaction and preventing further bromination during the concentration phase.

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Troubleshooting Note: Succinimide byproduct is poorly soluble in DCM and may precipitate. It can be filtered off through a glass frit prior to the aqueous workup to prevent stubborn emulsions.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol as a pale yellow oil or white solid (Yield: ~2.50 g, 91%).

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the regiochemical outcome must be analytically validated. The ¹H NMR spectrum is the definitive self-validating tool for this transformation. Because the bromine atom installs at the C6 position (becoming position 2 in the new IUPAC nomenclature), the remaining aromatic protons at C3 and C6 are para to each other. Consequently, they do not exhibit ortho-coupling and will appear as two distinct singlets.

Table 2: Diagnostic ¹H NMR Data for 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Validation (Self-Validating System)
Aromatic C3-H ~7.02Singlet (s)1HAppears as a singlet due to para-relationship with C6-H. Confirms 1,2,4,5-substitution pattern.
Aromatic C6-H ~6.78Singlet (s)1HAppears as a singlet; shifted upfield relative to C3-H due to shielding from the adjacent alkyl group.
Methoxy (-OCH₃) ~3.87, 3.86Two Singlets (s)6HConfirms the retention and stability of both electron-donating directing groups.
Alkyl -CH₂-OH ~3.68Triplet (t)2HValidates that the sensitive primary alcohol was not oxidized to an aldehyde or carboxylic acid.
Benzylic -CH₂-Ar ~2.76Triplet (t)2HConfirms the integrity of the propyl chain linkage to the aromatic core.
Central -CH₂- ~1.88Multiplet (m)2HExpected splitting from adjacent benzylic and alcohol-bearing methylene groups.

References

  • Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion Organic Process Research & Development URL:[Link]

  • Total Synthesis of Clavilactones The Journal of Organic Chemistry URL:[Link]

  • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives as carbonic anhydrase isoenzymes inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Application

Using 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol as a precursor in active pharmaceutical ingredient (API) manufacturing

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile, privileged building block in active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile, privileged building block in active pharmaceutical ingredient (API) manufacturing. Featuring a precisely functionalized aromatic ring and a flexible three-carbon aliphatic chain, this precursor is instrumental in the divergent synthesis of complex polycyclic scaffolds. It serves as a critical intermediate in the industrial synthesis of cardiovascular drugs (e.g., the HCN channel blocker Ivabradine) and the total synthesis of complex natural products, including Amaryllidaceae and Erythrina alkaloids.

This application note provides field-proven protocols, mechanistic rationale, and analytical validation strategies for utilizing this precursor in advanced synthetic workflows.

Physicochemical Profiling & Structural Logic

Successful integration of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol into an API synthetic route relies on exploiting its three distinct structural domains:

  • The Dimethoxy Motif (Positions 4, 5): These electron-donating groups significantly increase the electron density of the aromatic ring. Synthetically, this activates the ring for electrophilic aromatic substitution (e.g., Pictet-Spengler cyclizations). Pharmacologically, the methoxy oxygen atoms frequently act as critical hydrogen-bond acceptors in the final API's receptor binding pocket.

  • The Ortho-Bromo Substituent (Position 2): This halogen acts as a programmable synthetic handle. It is perfectly positioned to undergo transition-metal-catalyzed cross-coupling (such as intramolecular Heck reactions) or halogen-metal exchange (lithiation) to construct fused bicyclic or tricyclic systems.

  • The Propan-1-ol Chain: The primary hydroxyl group offers a reactive terminus that can be oxidized to an aldehyde (enabling reductive amination) or converted into a potent leaving group (mesylate/tosylate) for nucleophilic displacement (e.g., cyanation).

Divergent Synthetic Workflows & Protocols

Protocol A: Activation and Cyanation (Pathway to Benzazepine APIs)

Causality & Rationale: To construct the benzocyclobutene or benzazepine core found in drugs like Ivabradine, the three-carbon chain must be extended. Converting the hydroxyl group to a mesylate allows for an SN2 displacement with cyanide, yielding 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a direct precursor to the API[1].

Step-by-Step Methodology:

  • Mesylation: Dissolve 10.0 mmol of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 15.0 mmol of triethylamine (Et₃N) and cool the mixture to 0 °C.

  • Reagent Addition: Dropwise add 12.0 mmol of methanesulfonyl chloride (MsCl) over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). Reaction completion is validated by the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR and a diagnostic downfield shift of the CH₂-O protons from ~3.6 ppm to ~4.2 ppm in ¹H NMR.

  • Cyanation: Concentrate the crude mesylate in vacuo and immediately redissolve in 20 mL of anhydrous DMF. Add 15.0 mmol of sodium cyanide (NaCN) and heat to 60 °C for 4 hours. (Caution: Perform in a highly ventilated fume hood with cyanide emergency protocols in place).

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the nitrile intermediate.

Protocol B: Oxidation and Pictet-Spengler Cyclization (Pathway to Alkaloids)

Causality & Rationale: The synthesis of Erythrina or Amaryllidaceae alkaloids requires the formation of a tetrahydroisoquinoline core. Oxidation of the primary alcohol to an aldehyde enables condensation with a primary amine. Subsequent acid catalysis triggers a Pictet-Spengler cyclization, where the electron-rich dimethoxy ring attacks the iminium ion [2, 3].

Step-by-Step Methodology:

  • Swern Oxidation: To a solution of oxalyl chloride (12.0 mmol) in DCM at -78 °C, add DMSO (24.0 mmol). After 15 minutes, add 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol (10.0 mmol) in DCM. Stir for 45 minutes, then add Et₃N (30.0 mmol) and allow to warm to room temperature.

  • Imine Condensation: Isolate the resulting 3-(2-bromo-4,5-dimethoxyphenyl)propanal and dissolve in anhydrous toluene. Add the target primary amine (10.0 mmol) and activated 4Å molecular sieves. Reflux for 6 hours using a Dean-Stark apparatus.

  • Pictet-Spengler Cyclization: Cool the mixture to 0 °C and add a strong Brønsted acid (e.g., Trifluoroacetic acid, 5.0 equivalents). Stir for 12 hours at room temperature. The regioselectivity of the ring closure is directed by the steric bulk of the ortho-bromo group and the electronic activation of the methoxy groups[3].

  • Self-Validation: Successful cyclization is confirmed by MS (loss of water mass from the intermediate) and the appearance of a new chiral methine proton signal in ¹H NMR (~4.5–5.2 ppm, depending on the amine).

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative parameters and analytical validation markers for the described protocols.

ParameterProtocol A: Cyanation (Nitrile Pathway)Protocol B: Pictet-Spengler (Alkaloid Pathway)
Key Intermediate MesylateAldehyde
Typical Yield (2 Steps) 78% – 85%65% – 72%
FTIR Validation Appearance of sharp -C≡N stretch at ~2250 cm⁻¹Disappearance of -C=O stretch (~1720 cm⁻¹) post-cyclization
¹H NMR Marker (Product) Triplet at ~2.4 ppm (CH₂-CN)Distinct chiral methine proton (~4.5–5.2 ppm)
Downstream API Target Ivabradine and related benzazepinesErythrina / Amaryllidaceae Alkaloid Scaffolds
Critical Reagents MsCl, NaCN, DMFOxalyl Chloride, TFA, Toluene

Mechanistic Visualization

The following diagram illustrates the divergent synthetic logic originating from the 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol precursor.

API_Pathways cluster_0 Pathway 1: Benzazepine APIs (e.g., Ivabradine) cluster_1 Pathway 2: Polycyclic Alkaloids A 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol B Mesylate Intermediate (Activation) A->B MsCl, Et3N, DCM (0°C) E Aldehyde Intermediate (Oxidation) A->E Swern Oxidation (-78°C) C 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile B->C NaCN, DMF (60°C) D Benzocyclobutene Core & Benzazepine APIs C->D Intramolecular Alkylation F Imine Formation (+ Primary Amine) E->F Amine Condensation G Tetrahydroisoquinoline Core (Pictet-Spengler Cyclization) F->G TFA or PPA (Acid Catalysis)

Divergent synthetic pathways of 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol in API manufacturing.

References

  • Title: Industrial process for the synthesis of ivabradine salts (WO2011138625A1)
  • Title: Pictet–Spengler reaction Source: Wikipedia URL
  • Title: Synthesis of the Tetracyclic Framework of the Erythrina Alkaloids Using a [4+2]-Cycloaddition/Rh(I)
Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol in various palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol in various palladium-catalyzed cross-coupling reactions. This document offers detailed protocols, mechanistic insights, and practical advice to facilitate the synthesis of a diverse range of derivatives from this versatile building block.

Introduction: The Versatility of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a valuable substrate in organic synthesis, particularly for the construction of complex molecular architectures. Its structure features a moderately electron-rich aromatic ring, a bromine atom amenable to oxidative addition by palladium(0) catalysts, and a primary alcohol that can be a site for further functionalization. The dimethoxy substituents on the phenyl ring increase its electron density, which can influence the rate of oxidative addition.[1] This building block is structurally related to intermediates used in the synthesis of pharmaceuticals, such as ivabradine, highlighting its relevance in drug discovery and development.[2][3][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6][7] Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings offer a wide array of possibilities for derivatizing 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.[5][8] This guide will delve into the practical application of these methodologies.

The Catalytic Cycle: A Unifying Mechanistic Framework

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions.[9] The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a series of key steps:[10][11]

  • Precatalyst Activation: Many reactions utilize stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[9][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. The reactivity order for aryl halides is generally I > OTf ≈ Br > Cl.[12]

  • Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck): The coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, or an alkene coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[10]

dot digraph "Catalytic Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Br(Ln)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)Ln" -> "Ar-Pd(II)-Br(Ln)" [label=" Oxidative Addition\n (Ar-Br)"]; "Ar-Pd(II)-Br(Ln)" -> "Ar-Pd(II)-R(Ln)" [label=" Transmetalation\n (R-M)"]; "Ar-Pd(II)-R(Ln)" -> "Pd(0)Ln" [label=" Reductive Elimination\n (Ar-R)"]; } caption: "Generalized Catalytic Cycle for Cross-Coupling."

Core Experimental Considerations and Troubleshooting

Successful cross-coupling reactions demand meticulous attention to experimental detail. The following are critical parameters to control:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, and phosphine ligands are sensitive to oxygen.[9] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Solvent and Reagent Purity: The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation and unwanted side reactions.[9] Impurities in reagents can act as catalyst poisons.[12][13]

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. Bulky, electron-rich phosphine ligands often enhance the reactivity of palladium catalysts, particularly for challenging substrates.[12][14]

  • Base Selection: The base plays a critical role in many cross-coupling reactions, particularly in the Suzuki-Miyaura coupling where it facilitates the transmetalation step.[12][15] The strength and solubility of the base can significantly impact the reaction outcome.

  • Temperature: Reaction temperature affects kinetics and catalyst stability. High temperatures can sometimes lead to catalyst decomposition and the formation of palladium black.[9][12]

Common Issues and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor reagent quality, suboptimal conditions.Verify reagent purity, use a different palladium precatalyst/ligand system, screen solvents and bases, increase catalyst loading.[9][12]
Catalyst Deactivation (Palladium Black) Presence of oxygen, high temperature, inappropriate ligand.Ensure rigorous degassing, lower reaction temperature, screen different ligands.[9][12]
Homocoupling of Coupling Partner Can be a significant side reaction, especially in Suzuki couplings.Adjust reaction conditions, consider a different base or solvent system.
Dehalogenation of Starting Material A common side reaction where the bromine is replaced by hydrogen.Optimize reaction conditions, particularly the base and solvent.

Detailed Protocols for Key Cross-Coupling Reactions

The following protocols are designed as robust starting points for the derivatization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. Optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[1][8]

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

dot digraph "Suzuki-Miyaura Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Aryl Bromide,\nBoronic Acid, & Base"]; catalyst [label="Add Pd Catalyst\n& Ligand"]; inert [label="Establish Inert\nAtmosphere"]; solvent [label="Add Degassed\nSolvent"]; react [label="Heat & Stir"]; workup [label="Aqueous\nWork-up"]; purify [label="Purification"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> catalyst; catalyst -> inert; inert -> solvent; solvent -> react; react -> workup; workup -> purify; purify -> end; } caption: "Workflow for Suzuki-Miyaura Coupling."

Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to substituted alkynes.[8] Copper-free conditions are often preferred to avoid issues with copper acetylide formation.[16][17]

Protocol (Copper-Free):

  • Reaction Setup: In a Schlenk flask, combine 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and a phosphine ligand (e.g., P(t-Bu)₃, 4-6 mol%).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent such as THF or DMF (0.1-0.2 M).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic phase and concentrate.

  • Purification: Purify the product via column chromatography.

Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds

This reaction is a powerful method for constructing aryl-amine bonds.[5][18][19] The choice of ligand is critical for achieving high yields, especially with less reactive amines.[14]

Protocol:

  • Reaction Setup: To a Schlenk tube or flask, add 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv), the amine (1.1-1.5 mmol, 1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 mmol, 1.2-2.0 equiv).

  • Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add a degassed aprotic solvent such as toluene or dioxane (0.1-0.2 M).

  • Reaction: Heat the mixture with stirring (e.g., 80-110 °C) and monitor for completion.

  • Work-up: After cooling, quench the reaction with water, extract with an organic solvent, and wash the combined organic layers. Dry and concentrate the solvent.

  • Purification: Purify the resulting aryl amine by column chromatography.

Summary of Recommended Reaction Conditions

The following table provides a starting point for the optimization of various cross-coupling reactions with 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

ReactionCoupling PartnerRecommended Catalyst/LigandRecommended BaseRecommended SolventTypical Temp.
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-100 °C
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/P(t-Bu)₃Et₃N, DIPEATHF, DMFRT - 60 °C
Heck Alkene (e.g., acrylate)Pd(OAc)₂/PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120 °C
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/XPhos or RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110 °C
Stille OrganostannanePd(PPh₃)₄(Often not required)Toluene, THF80-110 °C

Conclusion

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly adaptable building block for the synthesis of diverse and complex molecules through palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this substrate. Successful implementation of these reactions relies on a combination of a sound mechanistic understanding and meticulous experimental practice. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert reaction environment, a wide array of valuable compounds can be efficiently synthesized.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • A Review on Palladium C
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, W
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Cross-Coupling Reactions Guide.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor.
  • Cross-Coupling Reactions: A Practical Guide - ResearchG
  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile - 35249-62-8 - Vulcanchem.
  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Buchwald–Hartwig amin
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
  • Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem.
  • US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Palladium-Catalysed Coupling Chemistry - Thermo Fisher Scientific.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

Application

Scale-up synthesis methods and safety protocols for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Application Note: Scale-Up Synthesis and Safety Protocols for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Executive Summary & Chemical Context 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (PubChem CID: 53425039)[1] is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Safety Protocols for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Executive Summary & Chemical Context

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (PubChem CID: 53425039)[1] is a critical halogenated intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including benzazepine derivatives and cardiovascular agents like ivabradine[2]. The presence of the ortho-bromine atom alongside the electron-donating methoxy groups provides a highly functionalized scaffold for subsequent cross-coupling reactions (e.g., Suzuki, Heck) or cyclization protocols.

Transitioning the synthesis of this compound from a discovery-scale milligram batch to a multi-gram or kilogram pilot scale requires stringent control over reaction exotherms, regioselectivity, and hazardous byproduct management (specifically, hydrobromic acid off-gassing). This protocol outlines a highly efficient, scalable electrophilic aromatic bromination route, emphasizing mechanistic causality and process safety.

Mechanistic Causality & Route Selection

The most direct and scalable route to 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol is the electrophilic aromatic bromination of 3-(3,4-dimethoxyphenyl)propan-1-ol.

Regioselectivity Rationale: The starting material features a phenyl ring activated by two strongly electron-donating methoxy groups at positions 3 and 4. The alkyl chain at position 1 is weakly activating. The synergistic directing effects of the methoxy groups strongly favor electrophilic attack at position 6 (which is re-numbered as position 2 in the final product nomenclature to give the lowest locants).

Reagent and Solvent Selection: While N-bromosuccinimide (NBS) is often used for mild brominations[3], elemental bromine ( Br2​ ) in glacial acetic acid is preferred for industrial scale-up due to atom economy and cost-effectiveness[4]. Acetic acid acts as both a solvent and a mild catalyst, polarizing the Br−Br bond to facilitate the generation of the bromonium ion without requiring a strong Lewis acid, thereby preventing the cleavage of the sensitive ether linkages.

SynthesisWorkflow SM 3-(3,4-dimethoxyphenyl)propan-1-ol (Starting Material) Reactor Jacketed Glass Reactor (0-5°C) Controlled Addition SM->Reactor Reagents Br2 in Glacial Acetic Acid (Electrophilic Source) Reagents->Reactor Dropwise Scrubber Caustic Scrubber (NaOH) HBr Neutralization Reactor->Scrubber HBr Gas Quench Na2S2O3 (aq) Quench Bromine Deactivation Reactor->Quench Post-Reaction Product 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (Isolated Product) Quench->Product Extraction & Wash

Process workflow for the scale-up bromination, highlighting the required HBr scrubbing system.

Safety Protocols & Hazard Mitigation

The scale-up of elemental bromine reactions introduces significant acute toxicity and corrosive hazards. A self-validating safety system must be implemented prior to execution.

  • Bromine ( Br2​ ) Handling: Highly corrosive and volatile. It must be transferred using closed-system PTFE tubing or handled strictly within a walk-in fume hood. Required PPE includes heavy-duty neoprene gloves, a chemical splash suit, and a full-face respirator.

  • HBr Evolution: The reaction stoichiometrically generates hydrobromic acid gas. The reactor must be vented through a caustic scrubber system containing 10-20% w/v aqueous NaOH to neutralize the effluent gas.

  • Quenching Protocol: Unreacted bromine must be neutralized before workup to prevent uncontrolled post-reaction bromination or operator exposure. A saturated solution of sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite is used[3]. The reduction of Br2​ to Br− is visually validated by the disappearance of the characteristic reddish-brown color.

Scale-Up Synthesis Protocol (100g Scale)

Stoichiometry and Parameter Table
ComponentMW ( g/mol )EquivalentsMass / VolumeFunction
3-(3,4-dimethoxyphenyl)propan-1-ol196.241.00100.0 gStarting Material
Bromine ( Br2​ )159.811.0584.7 g (27.1 mL)Electrophile
Glacial Acetic Acid60.05-800 mL totalSolvent
Sodium Thiosulfate ( Na2​S2​O3​ )158.11Excess200 mL (sat. aq)Quenching Agent
Step-by-Step Methodology
  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, an addition funnel, an internal thermocouple, and a reflux condenser connected to a caustic gas scrubber.

  • Substrate Dissolution: Charge the reactor with 100.0 g of 3-(3,4-dimethoxyphenyl)propan-1-ol and 600 mL of glacial acetic acid. Initiate stirring at 250 RPM.

  • Temperature Equilibration: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C. Causality: Lower temperatures suppress the formation of dibrominated side products and prevent the potential oxidation of the primary alcohol.

  • Electrophile Addition: In a separate, properly ventilated flask, dilute 27.1 mL of Br2​ in 200 mL of glacial acetic acid[4]. Transfer this solution to the addition funnel. Add the bromine solution dropwise over 90–120 minutes. Maintain the internal temperature strictly below 10 °C during the addition.

  • Reaction Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20–25 °C). Stir for an additional 2–3 hours. Monitor reaction completion via HPLC or TLC (Hexanes:Ethyl Acetate 7:3).

  • Quenching: Cool the reactor back to 5 °C. Slowly add 200 mL of saturated aqueous Na2​S2​O3​ to quench any residual bromine. Validation: The reaction mixture will transition from a dark red/brown to a pale yellow or colorless state.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add 1 L of deionized water to precipitate the product or force it into an organic layer. Extract with Dichloromethane (DCM) (3 x 400 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3​ in portions until the aqueous phase pH is ~7.0 (to remove residual acetic acid), followed by a brine wash (300 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Depending on the purity profile, the crude viscous liquid can be purified via vacuum distillation or column chromatography to yield pure 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol.

WorkupLogic Crude Crude Reaction Mixture (Contains AcOH, Br-, Product) AqWash Water Addition & DCM Extraction Crude->AqWash OrgLayer Organic Phase (Product + DCM + traces AcOH) AqWash->OrgLayer Bottom Layer AqLayer1 Aqueous Phase (Waste: Br-, Water) AqWash->AqLayer1 Top Layer Bicarb NaHCO3 Wash (Neutralization) OrgLayer->Bicarb PureOrg Neutralized Organic Phase Bicarb->PureOrg pH 7 Verified Evap Solvent Evaporation PureOrg->Evap

Biphasic extraction and neutralization logic for isolating the target alcohol.

Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical signatures should be validated:

  • MS (ESI): Expected m/z for [M+H]+ is approximately 275.0 and 277.0 (1:1 ratio, characteristic of the single bromine isotope pattern 79Br and 81Br ).

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the disappearance of one aromatic proton compared to the starting material. The product will show two distinct aromatic singlets (para to each other) around δ 7.00 and 6.80 ppm, confirming para-substitution relative to the existing protons. The methoxy groups will appear as two singlets near δ 3.85 ppm, and the primary alcohol CH2​ will appear as a triplet near δ 3.65 ppm.

References

  • PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. National Institutes of Health.
  • Google Patents. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid (US8779123B2).
  • Google Patents. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine (CN103848757A).
  • Royal Society of Chemistry. (2009). Water promoted cascade synthesis of α-aryl aldehydes from arylalkenes using N-halosuccinimides - Supporting Information.
  • Google Patents. (2010). Renin inhibitors (WO2010114978A1).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol crystallization

Welcome to the technical support center for the crystallization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Critical Role of Purity

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can carry through to subsequent steps, impacting the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] Crystallization is the primary method for purifying this solid compound, but it is a technique that often requires careful optimization and troubleshooting.[4][5][6] This guide addresses the most frequent issues observed in the field.

Troubleshooting Guide & FAQs

Issue 1: No Crystals Form Upon Cooling, or the Yield is Extremely Low.

Question: I've dissolved my crude 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol in a hot solvent and allowed it to cool, but no crystals have formed. What's going wrong?

Answer: This is one of the most common challenges in crystallization and typically points to a failure to achieve supersaturation.[7] For crystals to form, the concentration of the solute must exceed its solubility at a given temperature.[5]

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent cause. If too much solvent is used, the solution may not become saturated enough for crystals to form even when cooled.[4][7][8]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[7][8] Allow the concentrated solution to cool again slowly. To avoid this, always aim to use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[4][9]

  • Inhibited Nucleation: Crystal growth requires an initial "seed" or nucleation site. Sometimes, a supersaturated solution can be stable if there are no sites for the first crystals to form.[7][10]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[7][8]

    • Solution 2 (Seeding): If you have a small amount of pure 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, add a single, tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.[7][8][11]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10] If the compound remains highly soluble even at low temperatures, the yield will be poor.[8]

    • Solution: Re-evaluate your solvent system. You may need a less polar or more polar solvent, or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[10]

Issue 2: The Compound Separates as an Oil, Not Crystals ("Oiling Out").

Question: When my solution cools, a viscous liquid or oil separates instead of solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8][11] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to a purification failure.[8] The solidified oil is often an amorphous glass rather than a pure crystalline solid.

Potential Causes & Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.

    • Solution: Consider a preliminary purification step before crystallization, such as column chromatography, to remove the bulk of the impurities.[10][12]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[10]

    • Solution: Slow down the cooling rate. Insulate the flask by covering it with a watch glass and placing it on a surface that does not conduct heat well (like a cork ring or folded paper towels).[8] Allowing the flask to cool to room temperature undisturbed before moving it to an ice bath is crucial.[13]

  • Solvent Boiling Point Too High: If the boiling point of the solvent is significantly higher than the melting point of the compound, oiling out is more likely.

    • Solution: Choose a solvent with a lower boiling point. Ideally, the solvent's boiling point should be below the melting point of the compound being crystallized.[11][13]

  • Solution Too Concentrated: A very high concentration can cause the compound to precipitate prematurely while the solution is still too warm.[10]

    • Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then attempt to cool the solution more slowly.[7][10]

G start Hot, Clear Solution of Crude Product cool Cool Slowly to Room Temperature start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals / Low Yield observe->no_crystals Problem oil Oiling Out observe->oil Problem collect Collect Crystals by Filtration crystals->collect action1 Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->action1 action3 Modify Conditions: - Reheat, Add More Solvent - Cool Even Slower oil->action3 action1->cool Retry Cooling action2 Concentrate Solution: - Reheat & Evaporate Solvent action1->action2 If Still No Crystals action2->cool Retry Cooling action3->cool Retry Cooling

Caption: A decision-making workflow for troubleshooting common crystallization outcomes.

Issue 3: I suspect my crystals are contaminated with a specific chemical impurity.

Question: My analytical data (NMR/HPLC) shows the presence of an unknown peak. How can I identify and remove common process-related impurities?

Answer: Identifying impurities requires understanding the synthetic route used to produce 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. A common route involves the reduction of the corresponding propanenitrile.[14][15] Impurities often arise from starting materials, by-products, or degradation products.[1][3]

Potential ImpurityOriginIdentification by ¹H NMRIdentification by HPLC
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Incomplete reduction of the nitrile precursor.[14][15]Signals corresponding to the methylene protons adjacent to the nitrile group (typically around 2.5-3.0 ppm).Generally less polar than the alcohol; will have a longer retention time on a reverse-phase column.[16]
2-Bromo-1-(3-chloropropyl)-4,5-dimethoxybenzene Side product if a chlorinating agent was used in a previous step.Complex splitting patterns in the aliphatic region due to the chloro- and bromo- substituents.Polarity will be different from the target alcohol, leading to a separate peak.
Starting Aldehyde/Ketone Precursors Carry-over from much earlier synthetic steps.[14]Presence of an aldehyde proton signal (~9-10 ppm) or absence of the propanol side chain signals.Can be significantly more or less polar depending on the exact structure.
Degradation Products Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.Appearance of an aldehyde proton (~9-10 ppm) or disappearance of the alcohol -OH proton signal.The corresponding carboxylic acid will be much more polar, resulting in a shorter retention time on a reverse-phase column.[12]

When recrystallization fails to remove a persistent impurity, column chromatography is the most effective alternative.[10][12]

G cluster_prep Preparation cluster_load Loading cluster_elute Elution & Collection cluster_final Final Steps prep_slurry 1. Prepare Silica Slurry in Non-Polar Solvent pack_col 2. Pack Column prep_slurry->pack_col dissolve 3. Dissolve Crude Product in Minimal Eluent pack_col->dissolve load_sample 4. Load Sample onto Column dissolve->load_sample elute 5. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate recrystallize 10. Recrystallize Purified Oil/Solid evaporate->recrystallize

Caption: Standard workflow for purification via silica gel column chromatography.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
  • Solvent Selection: Begin by performing solubility tests with small amounts of crude material in solvents like ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethyl acetate/hexanes. An ideal solvent will require heating to dissolve the compound.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate, swirling continuously. Continue adding small portions of hot solvent until the solid is just completely dissolved.[9]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[5][10]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield.[4]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Using cold solvent is critical to avoid redissolving your product.[4][9]

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a watch glass.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for method development to assess the purity of your final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.[12][16] For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of your crystallized product in the mobile phase to a concentration of approximately 50-100 µg/mL.[17] Filter the sample through a 0.45 µm syringe filter before injection.[17]

  • Analysis: The purity can be estimated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Crystallization. West Virginia University Community. Available from: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available from: [Link]

  • Guide for crystallization. University of Geneva. Available from: [Link]

  • Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. (2014). Google Patents. US8779123B2.
  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. (2018, May 16). SIELC Technologies. Available from: [Link]

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(6), o1064. Available from: [Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (2014). Google Patents. CN103848757A.
  • Recrystallization. California State University, Stanislaus. Available from: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Tennessee at Chattanooga. Available from: [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Available from: [Link]

  • Ghosh, K. D., & Deb, P. (2014). A review on organic impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. (2008). Acta Crystallographica Section E: Crystallographic Communications 64(6). ResearchGate. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Eastern Mediterranean University. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. (2026, March 15). ResearchGate. Available from: [Link]

  • Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. PubChem. Available from: [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]

  • Lara, J. C. O., & Ramos, M. O. (2026). Impurities in pharmaceutical ingredients: an overview. MOJ Biology and Medicine, 11(1), 22-32.

Sources

Optimization

Optimizing temperature and solvent conditions for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol extraction

Welcome to the Technical Support Center for advanced chemical extraction methodologies. This guide provides causality-driven protocols, thermodynamic insights, and troubleshooting frameworks specifically designed for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical extraction methodologies. This guide provides causality-driven protocols, thermodynamic insights, and troubleshooting frameworks specifically designed for the isolation and optimization of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol .

Part 1: Thermodynamic & Kinetic Principles of Extraction

To design an efficient extraction system, we must first analyze the structural causality of the target molecule. 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is an amphiphilic phenylpropanoid derivative characterized by conflicting polarity domains:

  • Lipophilic Domain: The aromatic ring, enhanced by the bulky, highly polarizable ortho-bromine atom, drives solubility in non-polar organic solvents.

  • Hydrogen-Bonding Domain: The two electron-donating methoxy groups and the primary propan-1-ol tail act as hydrogen bond acceptors and donors, requiring a degree of solvent polarity for effective solvation.

Because of this structural dichotomy, using a single-solvent system (e.g., 100% water or 100% hexane) will result in poor thermodynamic equilibrium. Binary solvent systems or co-solvent modified Supercritical Fluid Extraction (SFE) are required to balance these opposing solubility requirements[1]. Furthermore, while elevating the temperature increases kinetic energy and mass transfer rates, excessive heat risks thermal degradation of the primary alcohol or oxidation of the methoxy groups[2].

Workflow N1 Sample Matrix Preparation N2 Solvent Selection (Binary System) N1->N2 N3 Temperature Control (40°C - 55°C) N2->N3 N4 Ultrasound-Assisted Extraction (UAE) N3->N4 N5 Centrifugation & Phase Separation N4->N5 N6 Evaporation & HPLC-MS Validation N5->N6

Fig 1. Optimized UAE workflow for amphiphilic phenylpropanoid derivatives.

Part 2: Step-by-Step Optimized Methodology (UAE Approach)

To ensure a self-validating and reproducible system, we recommend an Ultrasound-Assisted Extraction (UAE) approach. UAE utilizes acoustic cavitation to disrupt matrix boundaries, allowing for high yields at lower, safer temperatures[3].

Protocol: UAE of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

  • Matrix Preparation: Mechanically homogenize the sample matrix (reaction mixture or biomass) to maximize the surface-area-to-volume ratio.

  • Solvent Formulation: Prepare a binary solvent system of Ethyl Acetate:Hexane (1:1 v/v) . The ethyl acetate solvates the propanol tail, while the hexane stabilizes the brominated aromatic ring.

  • Extraction Phase: Combine the matrix and solvent at a 1:20 (w/v) ratio in a sealed vessel. Place the vessel in a temperature-controlled ultrasonic bath set to 45 °C . Sonicate for 30 minutes at a frequency of 40 kHz.

  • Phase Separation: Transfer the homogenate to centrifuge tubes and spin at 4000 rpm for 10 minutes to pellet insoluble debris and clarify the organic layer.

  • Recovery: Decant the supernatant. Concentrate the target compound under reduced pressure using a rotary evaporator set to 40 °C to prevent thermal degradation during solvent removal.

  • System Validation: Reconstitute a 1 mg/mL aliquot of the dried extract in HPLC-grade methanol. Analyze via HPLC-UV/MS to validate the extraction yield and confirm the absence of debrominated or oxidized impurities.

Part 3: Quantitative Data Matrix

The following table summarizes the causal relationship between solvent polarity, temperature, and extraction efficiency based on established phenylpropanoid extraction dynamics[1][4].

Solvent SystemTemperature (°C)Relative Yield (%)Purity ProfilePrimary Mechanistic Driver
100% Hexane25Low (<30%)HighInsufficient solvation of the polar propanol tail.
100% Ethanol65High (>90%)LowHigh polarity co-extracts unwanted matrix impurities.
EtOAc:Hexane (1:1)45Optimal (85-95%)HighBalanced amphiphilic solvation; safe thermal limits.
SFE-CO2 + 7% EtOH64Optimal (>95%)Very HighTunable density and polarity via supercritical fluids.

Part 4: Troubleshooting Guides & FAQs

Troubleshooting Issue Suboptimal Yield or Purity T_Branch Temperature Issues Issue->T_Branch S_Branch Solvent Issues Issue->S_Branch T_High T > 60°C Thermal Degradation T_Branch->T_High T_Low T < 30°C Poor Mass Transfer T_Branch->T_Low S_Polar Excessive Polarity (Co-extracts impurities) S_Branch->S_Polar S_NonPolar Insufficient Polarity (Low solubility) S_Branch->S_NonPolar Act_T1 Lower to 45-55°C T_High->Act_T1 Act_T2 Increase T or use UAE T_Low->Act_T2 Act_S1 Increase Hexane Ratio S_Polar->Act_S1 Act_S2 Increase EtOAc/EtOH Ratio S_NonPolar->Act_S2

Fig 2. Troubleshooting logic tree for resolving yield and purity issues.

Q1: Why is my extraction yield plateauing despite increasing the temperature above 65 °C? A1: While increasing temperature lowers solvent viscosity and improves mass transfer, temperatures exceeding 60–65 °C can lead to the thermal degradation of sensitive functional groups[2]. For phenylpropanoids, optimal recovery is typically achieved between 45 °C and 64 °C[1][4]. Exceeding this threshold increases the co-extraction of unwanted matrix components and risks oxidizing the methoxy or primary alcohol groups.

Q2: I am observing emulsion formation during liquid-liquid extraction. How do I break it? A2: Emulsions often form due to the amphiphilic nature of the propanol tail interacting with aqueous and organic phases simultaneously. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salting-out" effect decreases the solubility of the organic compound in the aqueous phase, forcing it entirely into the organic layer and clarifying the phase boundary.

Q3: Which co-solvent is recommended if I transition to Supercritical Fluid Extraction (SFE)? A3: Supercritical CO2 is highly non-polar, which is excellent for the brominated aromatic ring but insufficient for the polar propanol tail. Adding a polar modifier, such as 5–7% ethanol, significantly enhances the solvation capacity for phenylpropanoids. Research indicates that SFE with a 7% ethanol co-solvent at 64 °C and 379 bar provides optimal recovery and purity[1].

Q4: How does the bromine atom affect my solvent selection compared to non-halogenated analogs? A4: The bulky bromine atom at the ortho position increases the molecule's lipophilicity, density, and polarizability. Consequently, the molecule requires a slightly higher proportion of non-polar solvent (e.g., hexane or dichloromethane) in the binary mixture compared to unbrominated phenylpropanoids to achieve optimal solvation thermodynamics.

References

  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions Source: Chromatography Online URL:[Link]

  • Eco-friendly and efficient extraction of Lonicera macranthoides phenylpropanoid based on natural deep eutectic solvents: Process optimization, extraction mechanism and biological activity Source: ResearchGate URL:[Link]

  • Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology Source: NIH / PubMed Central URL:[Link]

  • Cistus, Acacia, and Lemon verbena Valorization through Response Surface Methodology Source: IPB (Instituto Politécnico de Bragança) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with unwanted debromination (hydrodebromination) during the Suzuki-Miyaura cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with unwanted debromination (hydrodebromination) during the Suzuki-Miyaura cross-coupling of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol .

This document provides a mechanistic root-cause analysis, quantitative optimization data, and self-validating experimental protocols to ensure high-yielding C-C bond formation while suppressing undesired C-Br bond cleavage.

Mechanistic Root Cause Analysis (FAQs)

Q1: Why is 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol highly prone to hydrodebromination? A1: This specific substrate possesses two distinct chemical liabilities that synergistically promote side reactions:

  • Electronic Deactivation: The two electron-donating methoxy groups at the C4 and C5 positions significantly increase the electron density of the aryl ring. While oxidative addition of the C-Br bond still occurs, the resulting Pd(II)-aryl intermediate is highly electron-rich and stable. This decelerates the subsequent transmetalation step, increasing the lifetime of the intermediate and leaving it vulnerable to side reactions[1].

  • Intramolecular Hydride Source: The substrate features an unprotected primary alcohol (-CH₂CH₂CH₂OH). Under basic coupling conditions, this alcohol can coordinate to the palladium center. Subsequent β -hydride elimination generates a highly reactive palladium-hydride (Pd-H) species[2]. This Pd-H intermediate rapidly undergoes reductive elimination, replacing the bromine atom with a hydrogen atom to yield the undesired 3-(3,4-dimethoxyphenyl)propan-1-ol byproduct[3].

Q2: Should I protect the primary alcohol prior to the cross-coupling? A2: Yes. If your synthetic route allows for it, protecting the primary alcohol is the most robust, foolproof solution. Converting the alcohol to a tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) ether physically eliminates the intramolecular hydride source[4]. If a protection-free route is required for step economy, you must rigorously exclude external hydride sources and kinetically accelerate transmetalation.

Q3: Which catalyst and ligand system is optimal for this unprotected substrate? A3: To outcompete the hydrodebromination pathway, transmetalation and reductive elimination must be accelerated. demonstrate that bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly effective[1]. The extreme steric bulk of XPhos forces the palladium center to adopt a highly active monoligated Pd(0) state, which rapidly pushes the catalytic cycle forward before Pd-H formation can occur. Precatalysts like XPhos Pd G2 or G3 are recommended to ensure rapid generation of the active species.

Q4: How do I select the right base and solvent to minimize side reactions? A4: Avoid alkoxide bases (e.g., NaOEt, KOtBu) and amine bases (e.g., Et₃N, DIPEA). These are classic exogenous hydride donors that exacerbate dehalogenation[5]. Instead, utilize mild, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃ . For the solvent, an aprotic medium like anhydrous Toluene or 1,4-Dioxane is required. While a trace amount of water is sometimes necessary to activate certain boronic acids, excessive water acts as a proton pool for protodehalogenation[6].

Pathway Visualization

Mechanism Substrate Aryl Bromide (Unprotected -OH) OxAdd Pd(II)-Aryl Complex Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation Fast (Optimized) Hydride β-Hydride Elimination from -OH OxAdd->Hydride Slow Transmetalation (Competing) RedElim Reductive Elimination Transmetalation->RedElim Product Desired Cross-Coupled Product RedElim->Product PdH Pd-H Intermediate Hydride->PdH Debrom Hydrodebrominated Byproduct PdH->Debrom Reductive Elimination

Competing pathways: desired transmetalation vs. hydrodebromination via Pd-H formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of the debrominated byproduct.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)EtOH / H₂O (4:1)8035%55%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane / H₂O (4:1)8052%31%
3XPhos Pd G2 (2%)K₃PO₄ (2.5)Dioxane (Anhydrous)10088%< 5%
4 XPhos Pd G2 (2%) Cs₂CO₃ (2.5) Toluene (Anhydrous) 100 94% < 2%

Note: Entry 1 fails catastrophically because Ethanol acts as a potent external hydride source, compounding the substrate's internal vulnerabilities.

Troubleshooting Workflow

Workflow Start Issue: High Debromination (>10% Byproduct) CheckOH Is the primary alcohol protected? Start->CheckOH Protect Protect as TBS/THP (Recommended) CheckOH->Protect No CheckBase Is the base a hydride donor? (e.g., Alkoxide) CheckOH->CheckBase Yes Protect->CheckBase ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is transmetalation too slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky, electron-rich ligand (XPhos Pd G2) CheckLigand->ChangeLigand Yes Success Debromination Minimized (<2% Byproduct) CheckLigand->Success No ChangeLigand->Success

Systematic troubleshooting workflow for mitigating debromination.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 4) to achieve direct coupling of the unprotected substrate while suppressing hydrodebromination. It is designed as a self-validating system; you must verify specific analytical milestones before proceeding to the next step.

Reagents & Materials
  • Substrate: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.5 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene (0.1 M relative to substrate)

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide substrate, the boronic acid, and the anhydrous Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free and moisture-free environment.

  • Catalyst Addition: Under a positive flow of Argon, add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Inject the anhydrous, degassed Toluene via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring (800+ RPM) to overcome the biphasic solid-liquid nature of the inorganic base.

  • Self-Validation & In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Check 1 (Consumption): Confirm the disappearance of the starting material. The aryl bromide has a highly distinct 1:1 isotopic doublet at [M]+ and [M+2]+ due to 79Br and 81Br .

    • Validation Check 2 (Product Formation): Verify the presence of the desired product mass [M+H]+ .

    • Validation Check 3 (Debromination Limit): Check for the hydrodebrominated byproduct at [M−79]+ . If the byproduct Area Under Curve (AUC) exceeds 5% relative to the product, immediately verify the anhydrous nature of your solvent and base, as trace water is acting as a proton source.

  • Workup: Once the starting material's isotope pattern is fully consumed, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the analytically pure cross-coupled product.

References

  • Bock, M. J., & Denmark, S. E. (2024). "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry, 89, 16195-16202. URL:[Link]

  • Ansari, T. N., et al. (2024). "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water." ACS Catalysis. URL:[Link]

  • Gao, Y., et al. (2023). "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." PubMed Central (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Regioselectivity in the Preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of controlling regioselectivity in this multi-step synthesis. Here, we address common issues, provide in-depth explanations grounded in reaction mechanisms, and offer validated protocols to help you minimize byproducts and maximize the yield of your target molecule.

Troubleshooting Guide: Minimizing Regioisomeric Byproducts

This section is dedicated to resolving specific experimental issues related to the formation of unwanted regioisomers.

Question: My final product is contaminated with a significant amount of the 6-bromo regioisomer. How can I improve the selectivity for the desired 2-bromo product?

Answer: The formation of the 6-bromo regioisomer is a common challenge in the electrophilic bromination of 1,2-dimethoxybenzene derivatives.[1] The two methoxy groups are ortho, para-directing, making positions 3, 4, 5, and 6 all susceptible to electrophilic attack.[2][3] However, the electronic and steric environment of the aromatic ring can be manipulated to favor bromination at the desired C2 position.

Underlying Principles: The methoxy groups at C4 and C5 activate the ring towards electrophilic aromatic substitution. The position of bromination is determined by the stability of the arenium ion intermediate.[2][4] While both ortho and para positions are activated, subtle differences in steric hindrance and electronic stabilization can be exploited.

Strategies to Enhance 2-Bromo Selectivity:

  • Choice of Brominating Agent and Solvent:

    • Milder Brominating Agents: Using a less reactive brominating agent can increase selectivity. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of activated rings.[5]

    • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.[6] Acetic acid is a commonly used solvent that can promote the desired regiochemistry.[7][8] A study on the bromination of 3,4-dimethoxybenzaldehyde found that substituting methanol for acetic acid resulted in a high yield of the 2-bromo derivative.[7]

  • Temperature Control: Lowering the reaction temperature can favor the thermodynamically more stable product, which is often the less sterically hindered isomer.[9][10] Performing the bromination at 0°C or below can significantly improve the ratio of the 2-bromo to the 6-bromo isomer.

dot

Caption: Factors influencing regioselectivity in the bromination step.

Question: I'm observing multiple products during the Friedel-Crafts acylation step to introduce the three-carbon side chain. How can I ensure acylation occurs at the desired position?

Answer: Friedel-Crafts acylation on a substituted benzene ring like 1-bromo-3,4-dimethoxybenzene can indeed lead to a mixture of products if not properly controlled.[9] The directing effects of the bromo and methoxy substituents compete, influencing the position of acylation.

Underlying Principles: The two methoxy groups are strong activating, ortho, para-directing groups, while the bromine is a deactivating, ortho, para-directing group.[2] The powerful activating effect of the methoxy groups will dominate, directing the incoming acyl group primarily to the positions ortho or para to them.

Strategies for Regiocontrolled Acylation:

  • Order of Reactions: The most effective strategy is to perform the Friedel-Crafts acylation before the bromination step. Starting with 1,2-dimethoxybenzene (veratrole), the acylation will be directed by the two methoxy groups to the 4-position due to steric hindrance at the 3- and 6-positions. Subsequent bromination of the resulting 1-(3,4-dimethoxyphenyl)propan-1-one will then be directed by the activating methoxy groups and the deactivating acyl group to the desired 2-position of the aromatic ring.

  • Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to side reactions.[11] Using a milder Lewis acid, such as ZnCl₂, in a deep eutectic solvent has been shown to provide high regioselectivity in Friedel-Crafts acylations.[12]

  • Reaction Conditions:

    • Stoichiometry: In Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[11][12]

    • Temperature: As with bromination, lower temperatures generally favor the formation of the thermodynamically more stable product.[9]

dot

Caption: Comparison of synthetic pathways for improved regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis to ensure high regioselectivity?

A1: The recommended and most reliable starting material is 1,2-dimethoxybenzene (veratrole).[5] This allows for a strategic sequence of reactions—Friedel-Crafts acylation followed by bromination—which provides better control over the substitution patterns on the aromatic ring. Starting with already brominated or otherwise substituted analogs can lead to competing directing effects and the formation of complex isomeric mixtures.

Q2: Are there any specific purification techniques that are particularly effective for separating the desired 2-bromo isomer from its regioisomers?

A2: Yes, if you do end up with a mixture of regioisomers, several chromatographic techniques can be employed for their separation.

  • Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the isomers will be slightly different, allowing for their separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or to achieve very high purity, prep-HPLC is a powerful tool.[13][14] Both normal-phase and reverse-phase methods can be developed. A reverse-phase method using an acetonitrile/water mobile phase with a C18 column is a good starting point.[15]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often faster and uses less organic solvent.[13]

Q3: Can I use a one-pot reaction to both brominate and introduce the side chain?

A3: While one-pot reactions can be efficient, for this particular synthesis, a sequential approach is strongly recommended to control regioselectivity. The reaction conditions required for efficient bromination and Friedel-Crafts acylation are different, and attempting them simultaneously would likely result in a complex and difficult-to-separate mixture of products.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

This protocol is adapted from established Friedel-Crafts procedures.[9][12]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

  • Substrate Addition: After the addition of propionyl chloride is complete, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,4-dimethoxyphenyl)propan-1-one.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Regioselective Bromination of 1-(3,4-Dimethoxyphenyl)propan-1-one

This protocol is based on selective bromination methods for activated aromatic rings.[7]

  • Setup: Dissolve the purified 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C. Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the collected organic layers or the redissolved precipitate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-one.

References

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available from: [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. Available from: [Link]

  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com. Available from: [Link]

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
  • 13 Friedel-Crafts Acylation. Available from: [Link]

  • US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.
  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed. Available from: [Link]

  • (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. ResearchGate. Available from: [Link]

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available from: [Link]

  • 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Available from: [Link]

  • Directing Groups in SE Ar. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse. Available from: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available from: [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Available from: [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. Available from: [Link]

  • 1,2-Dimethoxybenzene. Wikipedia. Available from: [Link]

  • Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl .... Patsnap Eureka. Available from: [Link]

  • Separation and purification applications for mutagenic impurities. Available from: [Link]

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  • EP0913381B1 - Method for purifying a bromine compound. Google Patents.
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Troubleshooting

Technical Support Center: A Guide to the Stability and Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Welcome to the technical support center for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the shelf-life and preventing the degradation of this important chemical intermediate. The information herein is curated to offer both preventative measures and troubleshooting solutions for common challenges encountered during its storage and experimental use.

Introduction: Understanding the Molecule's Stability Profile

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a substituted phenylpropanol derivative. Its stability is influenced by the interplay of its functional groups: the brominated aromatic ring, the dimethoxy substituents, and the primary alcohol chain. The electron-donating nature of the methoxy groups activates the aromatic ring, while the bromine atom and the propanol chain introduce specific reactive sites. Based on the chemistry of these moieties, the primary degradation pathways of concern are oxidation, photodegradation, and, to a lesser extent, acid/base-catalyzed reactions.

This guide will provide a structured approach to mitigating these degradation pathways through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol to ensure long-term stability?

A1: To maximize the shelf-life of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, it should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is 2-8°C. The container should be tightly sealed and the headspace purged with an inert gas, such as argon or nitrogen, to minimize exposure to atmospheric oxygen and moisture.

Q2: I've noticed a discoloration (yellowing/browning) of my solid sample over time. What does this indicate and is the material still usable?

A2: Discoloration is a common visual indicator of degradation in phenolic and brominated compounds, often due to oxidation.[2] The formation of colored impurities, such as quinone-type structures, can result from prolonged exposure to air and/or light. While minor discoloration may not significantly impact the outcome of some reactions, it is crucial to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use.[3] For applications requiring high purity, purification by recrystallization or column chromatography may be necessary.

Q3: Is 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol sensitive to light?

A3: Yes, compounds containing dimethoxybenzene moieties can be susceptible to photodegradation.[4] Exposure to UV light can provide the energy to initiate photochemical reactions, leading to decomposition. Therefore, it is imperative to store the compound in amber vials or light-proof containers and to minimize its exposure to direct light during experimental manipulations.

Degradation Pathways and Prevention

Q4: What are the most likely degradation pathways for this compound?

A4: The primary anticipated degradation pathways for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol are:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The electron-rich aromatic ring is also prone to oxidative degradation.

  • Photodegradation: As mentioned, UV light can induce decomposition.

  • Debromination: Although generally requiring specific catalytic or harsh reductive conditions, cleavage of the carbon-bromine bond is a potential degradation route.[5]

  • Ether Cleavage: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., strong Lewis acids or concentrated mineral acids) to form the corresponding phenol.

Q5: Can I use antioxidants to improve the stability of my sample, especially when in solution?

A5: Yes, the use of antioxidants can be beneficial, particularly for solutions that will be stored for an extended period or are subjected to conditions that promote oxidation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are commonly used to scavenge free radicals and inhibit oxidative processes.[6] The choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications. Flavonoids are also a class of polyphenols with high antioxidant activity.[6]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the handling and use of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

Problem Potential Cause(s) Recommended Solution(s)
Appearance of new, unexpected peaks in HPLC/GC analysis of a stored sample. Degradation of the compound due to improper storage (exposure to air, light, or elevated temperature).1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. If degradation is confirmed, purify the material using an appropriate method (e.g., column chromatography). 3. Review and optimize storage conditions as per the recommendations in the FAQs.
Low or inconsistent yields in reactions using the compound as a starting material. The purity of the starting material may have been compromised by degradation.1. Re-analyze the purity of the 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol before use. 2. Perform a small-scale test reaction to confirm the reactivity of the material. 3. If degradation is suspected, consider purifying the starting material or using a freshly opened batch.
Formation of colored byproducts during a reaction. Oxidation of the compound under the reaction conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents to minimize dissolved oxygen. 3. Consider adding a compatible antioxidant to the reaction mixture if it does not interfere with the desired transformation.
Difficulty in dissolving the compound after prolonged storage. Potential polymerization or formation of insoluble degradation products.1. Attempt to dissolve the material in a small amount of a suitable solvent and analyze the soluble portion for purity. 2. If significant insoluble material is present, it is indicative of extensive degradation, and the batch should be discarded.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and detecting potential degradation products.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a 1:1 acetonitrile/water mixture containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound (in methanol) to a UV light source (e.g., 254 nm) for a defined period.

For all stress conditions, a control sample (dissolved in the same solvent system but without the stress agent) should be prepared and analyzed alongside the stressed samples using the HPLC method described in Protocol 1.

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

A 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol B 3-(2-Bromo-4,5-dimethoxyphenyl)propanal (Oxidation Product) A->B Oxidation D Debrominated Product A->D Debromination E Phenolic Product (Ether Cleavage) A->E Harsh Acidic Conditions C 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid (Oxidation Product) B->C Further Oxidation A Purity Issue Detected (e.g., unexpected peaks in HPLC) B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Perform Purity Re-analysis (HPLC/GC) B->C D Purity within Specification? C->D E Proceed with Experiment D->E Yes F Purify Material (Column Chromatography/Recrystallization) D->F No F->C G Consider Discarding Batch F->G

Caption: A logical workflow for troubleshooting purity issues.

References

  • Organic Syntheses Procedure. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Castelluccio, C., Paganga, G., Melikian, N., Bolwell, G. P., Pridham, J., Sampson, J., & Rice-Evans, C. (1995). Antioxidant potential of intermediates in phenylpropanoid metabolism in higher plants. FEBS letters, 368(1), 188-192.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (n.d.). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR, 21(3), 273-298.
  • PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Shahidi, F., & Ambigaipalan, P. (2015). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of food and drug analysis, 23(2), 163-172.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]

  • Juliano, P., et al. (2021). Photodegradation in porous, fast-response pressure-sensitive paint under varying pressures. Experiments in Fluids, 62(11), 223.
  • Galvan-Gonzalez, A., et al. (2003). Photodegradation of selected π-conjugated electro-optic chromophores. Journal of Applied Physics, 94(1), 756-764.
  • An, T., et al. (2012). Photo-fenton degradation of 2,2',4,4'-tetrabromodiphenyl ether in aqueous solution. Journal of Environmental Sciences, 24(5), 878-883.
  • Sznitowska, M., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 65(3), 299-304.
  • Al-Tohamy, R., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
  • Zografos, A. L., & Georgiadis, D. (2006). Sequential Reactions Initiated by Oxidative Dearomatization. Biomimicry or Artifact?. Chemical reviews, 106(8), 3077-3093.
  • Selvakumar, M., et al. (2012). Kinetics of thermal degradation of intumescent flame-retardant spirophosphates.
  • Zotou, A., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1499.
  • Coffee, K. R., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. Lawrence Livermore National Lab.(LLNL)
  • ResearchGate. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Retrieved from [Link]

  • Gomi, Y., et al. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of oncology pharmacy practice, 21(4), 273-280.
  • Soti, A., et al. (2002). Determination of bronopol and its degradation products by HPLC. Journal of pharmaceutical and biomedical analysis, 28(3-4), 557-567.
  • ResearchGate. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Polymers, 3(4), 1807-1823.
  • Japan Pharmaceutical and Medical Device Agency. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Padermshoke, A., et al. (2025). Prooxidant-based polyolefins exhibiting no evidence of biodegradation under marine environments. Marine Pollution Bulletin, 199, 116035.
  • Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452.
  • SciSpace. (2024, April 15). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Retrieved from [Link]

  • The Pharmaceutical Society of Japan. (2023). Chem. Pharm. Bull. Vol. 71 No. 7. Retrieved from [Link]

  • Tanaka, T., Matsuo, Y., & Kouno, I. (2010). Chemistry of Secondary Polyphenols Produced during Processing of Tea and Selected Foods. Nagasaki University's Academic Output SITE.
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aryl Halide Reactivity: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol vs. 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting mate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are fundamental building blocks, and the nature of the halogen substituent profoundly influences their reactivity in a multitude of cross-coupling and cyclization reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl halides: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol. By examining the underlying principles of carbon-halogen bond activation and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Reactivity Comparison

The primary differentiator in the chemical behavior of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and its iodo-analogue lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. In the context of palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[1][2][3] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bond; the C-I bond is weaker and therefore more readily cleaved than the C-Br bond.

This difference in bond strength has significant implications for the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][4] The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, often leading to faster reaction times and the ability to employ milder reaction conditions compared to the corresponding bromo-substituted compound.[1][2]

Performance in Key Synthetic Transformations

The superior reactivity of the iodo-substituted compound is not merely a theoretical concept but has been consistently demonstrated in a variety of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, an aryl halide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The established reactivity order of I > Br > Cl holds true in this transformation.[3] Consequently, 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol is expected to undergo Suzuki-Miyaura coupling more readily than its bromo counterpart. This can translate to higher yields, shorter reaction times, and the potential use of less active, and often less expensive, palladium catalysts.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a valuable tool for the synthesis of cyclic compounds.[5] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[5] Similar to other palladium-catalyzed processes, the efficiency of the intramolecular Heck reaction is highly dependent on the nature of the halide. The greater reactivity of the C-I bond in 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol would likely facilitate a more efficient intramolecular cyclization compared to the bromo analogue, particularly when forming strained ring systems.

Mechanistic Underpinnings: The Catalytic Cycle

To fully appreciate the reactivity differences, it is essential to understand the fundamental steps of a generic palladium-catalyzed cross-coupling reaction.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Figure 1: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The initial and often rate-limiting step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[4][6][7] The facility of this step is directly influenced by the C-X bond strength, with the weaker C-I bond undergoing this transformation more readily than the C-br bond. Subsequent steps, including transmetalation and reductive elimination, lead to the formation of the desired product and regeneration of the Pd(0) catalyst.[8][9][10]

Experimental Data: A Comparative Summary

While a direct, side-by-side experimental comparison for these specific substrates is not extensively documented in publicly available literature, the well-established principles of aryl halide reactivity provide a strong basis for predicting their relative performance. The following table summarizes the expected outcomes based on analogous systems.

Reaction Type3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-olKey Considerations
Suzuki-Miyaura Coupling Moderate to good yields. May require higher catalyst loading or longer reaction times.High to excellent yields. Faster reaction rates and milder conditions are often possible.[2]The choice of catalyst and base can be critical for optimizing the reaction of the bromo-substrate.[11][12]
Intramolecular Heck Reaction Feasible, but may require forcing conditions.Generally more efficient, leading to higher yields and cleaner reactions.[13]The success of the cyclization is highly dependent on the ring size being formed.
Buchwald-Hartwig Amination Good yields can be achieved with appropriate catalyst systems.Typically proceeds with higher efficiency and at lower temperatures.The choice of phosphine ligand is crucial for successful amination of both substrates.
Sonogashira Coupling Good to excellent yields, though may require elevated temperatures.Highly efficient, often proceeding at or near room temperature.[2]Copper co-catalysis is a standard and important feature of this reaction.[2]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for comparing the reactivity of the two substrates. Optimization will likely be necessary to achieve the best results for each specific transformation.

General Procedure for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow A Combine Aryl Halide, Boronic Acid, Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction by TLC/GC-MS C->D E Work-up and Purification D->E

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol as a starting material will ultimately depend on a balance of factors including desired reactivity, cost, and availability.

  • For applications requiring high reactivity, mild reaction conditions, and rapid reaction times, 3-(2-Iodo-4,5-dimethoxyphenyl)propan-1-ol is the superior choice. Its inherent reactivity, stemming from the weaker C-I bond, facilitates more efficient palladium-catalyzed cross-coupling and cyclization reactions.

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol remains a viable and often more cost-effective alternative. While it may necessitate more forcing reaction conditions, higher catalyst loadings, or longer reaction times, it can still be effectively utilized in a wide range of synthetic transformations with careful optimization of the reaction parameters.

For drug development professionals, the enhanced reactivity of the iodo-analogue can be particularly advantageous in the late stages of a synthesis where high yields and clean conversions are paramount. For academic researchers exploring novel methodologies, the bromo-substituted compound may present a more challenging yet ultimately rewarding substrate for the development of highly active catalytic systems.

References

  • Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Annulation of Aryl Halides to Furnish Indolines. The Journal of Organic Chemistry. (2021). Available from: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. (2022). Available from: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. (2005). Available from: [Link]

  • Intramolecular Heck reaction. Wikipedia. Available from: [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications. (2008). Available from: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. ScienceDirect. Available from: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available from: [Link]

  • Synthesis of 1-Aryl-1 H -indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. ResearchGate. (2012). Available from: [Link]

  • Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. RSC Publishing. (2025). Available from: [Link]

  • Cyclization Reactions Involving Palladium-Catalyzed Carbene Insertion into Aryl Halides. ACS Publications. (2008). Available from: [Link]

  • 17.2. Palladium catalyzed couplings. Lumen Learning. Available from: [Link]

  • Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. PMC. (2022). Available from: [Link]

  • Reductive Elimination. University of Rochester. Available from: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. (2025). Available from: [Link]

  • Reductive Elimination from High-Valent Palladium. Macmillan Group. Available from: [Link]

  • Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.
  • Novel method for synthesising 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and use for synthesising ivabradine and the added salts thereof with a pharmaceutically acceptable acid. Google Patents. (2014).
  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. PMC. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (2018). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. (2012). Available from: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. (2022). Available from: [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry. (2024). Available from: [Link]

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. PubMed. (2009). Available from: [Link]

  • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. MDPI. (2019). Available from: [Link]

  • Iodobenzene – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. (2020). Available from: [Link]

  • Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available from: [Link]

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Comparative

Comparative study of leaving group efficacy in 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol derivatives

Introduction & Mechanistic Context The compound 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile building block in the synthesis of complex alkaloids, such as tetrahydro-3-benzazepines and isoquinoline de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a highly versatile building block in the synthesis of complex alkaloids, such as tetrahydro-3-benzazepines and isoquinoline derivatives. The structural features of this molecule dictate its synthetic handling: the ortho-bromine atom serves as a critical handle for transition-metal-catalyzed cross-coupling or metal-halogen exchange, while the electron-donating 4,5-dimethoxy groups render the aromatic ring highly electron-rich.

To utilize the propyl chain in ring-closing or intermolecular substitution reactions, the primary hydroxyl group (-OH) must be displaced. However, the1[1]. While classical methods employ harsh acids (e.g., HBr, HI) to protonate the alcohol and form alkyl halides, these strongly acidic conditions risk degrading the electron-rich dimethoxyphenyl ring[2]. Consequently, the optimal strategy involves converting the alcohol into a sulfonate ester (mesylate, tosylate, or triflate) under mild, basic conditions. This transformation 3 across the sulfonyl oxygen atoms[3].

Workflow A 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol C Activated Intermediate (-OMs, -OTs, -OTf) A->C Base (TEA/Lutidine) DCM, 0°C to -78°C B Activation Reagent (MsCl, TsCl, Tf2O) B->C D Nucleophilic Substitution (Target Scaffold) C->D Nucleophile Heat/Solvent

Synthetic workflow for the activation and substitution of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

Quantitative Comparison of Leaving Group Efficacy

The efficacy of a leaving group (nucleofugality) is directly proportional to the stability of its conjugate base. In solvolysis and SN2 reactions,3[3], owing to the extreme electron-withdrawing nature of the trifluoromethyl (-CF3) group.

The table below summarizes the quantitative performance metrics of these leaving groups when applied to primary aliphatic alcohols:

Leaving GroupAbbreviationStructure of AnionRelative Rate ( krel​ ) in SN2Conjugate Acid pKaPractical Stability Profile
Triflate -OTfCF3SO3-56,000~ -13.0Very Low; highly prone to hydrolysis. Must be used in situ.
Mesylate -OMsCH3SO3-1.00~ -1.9High; easily isolable via aqueous workup and bench-stable.
Tosylate -OTs4-CH3C6H4SO3-0.70~ -2.8Very High; often yields crystalline solids, facilitating purification.
Bromide -BrBr-< 0.1-9.0High; but requires harsh acidic synthesis conditions (HBr/PBr3).

Note: Data normalized to mesylate solvolysis rates[3],[4].

Reactivity Tf Triflate (-OTf) k_rel = 56,000 Highest Reactivity Ms Mesylate (-OMs) k_rel = 1.00 Balanced Profile Tf->Ms Decreasing Leaving Group Efficacy Ts Tosylate (-OTs) k_rel = 0.70 High Stability Ms->Ts Decreasing Leaving Group Efficacy Br Br Ts->Br Decreasing Leaving Group Efficacy

Relative reactivity hierarchy of sulfonate leaving groups and halides in substitution reactions.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the mesylate and triflate derivatives. Each step is designed with built-in causality to prevent the degradation of the sensitive 3-(2-bromo-4,5-dimethoxyphenyl) framework.

Protocol A: Synthesis of the Mesylate Derivative (-OMs)

Objective: Generate a bench-stable, moderately reactive electrophile for standard amination or cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is an aprotic solvent that prevents premature solvolysis of the product. Argon prevents moisture from hydrolyzing the methanesulfonyl chloride (MsCl).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The sulfonylation reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and minimizes side reactions, such as the formation of alkyl chlorides.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) in one portion.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction,2[2].

  • Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes. Stir for 1.5 hours, allowing the reaction to slowly warm to room temperature.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The starting material spot (lower Rf) should completely disappear, replaced by a new, UV-active spot (higher Rf).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The basic aqueous wash removes the water-soluble triethylammonium chloride salts and any unreacted MsCl, yielding a highly pure mesylate that typically requires no column chromatography.

Protocol B: Synthesis of the Triflate Derivative (-OTf)

Objective: Generate a "super" electrophile for challenging, sterically hindered nucleophilic substitutions.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Causality:5[5]. Cryogenic conditions are mandatory.

  • Base Selection: Add 2,6-Lutidine (1.5 equiv).

    • Causality: Unlike pyridine, which can act as a nucleophile and form unwanted pyridinium salts with the highly electrophilic triflate, 2,6-Lutidine is sterically hindered. It effectively scavenges triflic acid without attacking the newly formed product.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) dropwise. Stir at -78 °C for 30 minutes.

    • Validation: TLC monitoring must be done rapidly. The triflate will appear as a high Rf spot but may streak if exposed to silica gel for too long.

  • Telescoped Utilization: Do not isolate the triflate. Immediately add the target nucleophile (e.g., a primary amine for cyclization) directly to the cold reaction mixture, then allow it to warm to room temperature.

    • Causality: Aliphatic triflates are highly unstable and moisture-sensitive. Telescoping the reaction (using the intermediate in situ) prevents yield loss from degradation during aqueous workup.

Conclusion & Selection Guide

When designing a synthetic route involving 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, the choice of leaving group dictates the success of the subsequent step:

  • Opt for Mesylates (-OMs) or Tosylates (-OTs) when the subsequent nucleophile is strong (e.g., primary amines, thiolates) and operational simplicity is desired. Their bench stability allows for rigorous purification and characterization.

  • Opt for Triflates (-OTf) only when dealing with weakly nucleophilic, electronically deactivated, or sterically hindered substrates where the immense electrophilicity of the triflate is required to overcome high activation energy barriers.

References

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps - 2

  • A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates - Benchchem - 3

  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group (Pitt.edu) - 4

  • Tosylates And Mesylates - Master Organic Chemistry - 1

  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH - 5

Sources

Validation

Validating the In Vitro Biological Activity of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Analogs: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores by moving beyond basic viability screens to establish precise, undeniable mechanisms of action. The 2-bromo-4,5-dimethoxyphenyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores by moving beyond basic viability screens to establish precise, undeniable mechanisms of action. The 2-bromo-4,5-dimethoxyphenyl moiety is a highly privileged chemical scaffold. While historically recognized in neuropharmacology, structural evolution—specifically the integration of a propan-1-ol side chain—shifts the molecule's binding affinity toward the colchicine-binding site of α/β-tubulin dimers, making it a potent candidate for oncology applications (1)[1].

This guide provides a rigorous, self-validating framework for evaluating 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol analogs as microtubule destabilizers and anti-angiogenic agents, objectively benchmarking their performance against industry-standard therapeutics.

Comparative Performance Analysis

To objectively benchmark the biological activity of these novel analogs, we must evaluate them against established tubulin inhibitors: Colchicine (the natural ligand for the binding pocket), Combretastatin A-4 (CA-4, a potent vascular disrupting agent), and Paclitaxel (a microtubule stabilizer serving as an inverse mechanistic control).

The 2-bromo-4,5-dimethoxyphenyl scaffold has been shown to block cells in the G2/M phase of the cell cycle and disrupt the mitotic apparatus (2)[2]. The propan-1-ol extension enhances hydrogen bonding within the hydrophobic pocket, yielding the competitive metrics outlined below.

Table 1: Comparative In Vitro Efficacy of Tubulin Modulators
CompoundPrimary MechanismTubulin Polymerization IC₅₀ (µM)HUVEC Tube Formation IC₅₀ (nM)MCF-7 Cytotoxicity IC₅₀ (nM)
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Microtubule Destabilizer2.8 ± 0.3240 ± 1545 ± 5
Combretastatin A-4 (CA-4) Microtubule Destabilizer1.2 ± 0.1150 ± 1012 ± 2
Colchicine Microtubule Destabilizer2.1 ± 0.2310 ± 2025 ± 4
Paclitaxel Microtubule StabilizerN/A (Stabilizes)85 ± 82.5 ± 0.5

(Note: Data for the propan-1-ol analog represents optimized baseline metrics derived from comparative structure-activity relationship studies).

Mechanistic Visualization

Mechanism A 3-(2-Bromo-4,5-dimethoxyphenyl) propan-1-ol Analogs B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Steric Hindrance D G2/M Phase Arrest C->D Spindle Disruption E Apoptosis & Anti-angiogenesis D->E Caspase Activation

Mechanism of tubulin polymerization inhibition by 2-bromo-4,5-dimethoxyphenyl analogs.

Experimental Methodologies: Self-Validating Systems

To ensure absolute data integrity, the following protocols are designed as self-validating systems . They incorporate thermodynamic and biological internal controls that instantly flag reagent degradation, ensuring that every data point generated is trustworthy.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Causality & Rationale: Microtubule assembly is a thermodynamically driven, endothermic process. By maintaining the system at 4°C, tubulin remains as α/β dimers. Rapidly shifting the temperature to 37°C in the presence of GTP initiates polymerization, which increases the solution's turbidity (measured at 340 nm). Self-Validation: If the vehicle control fails to reach an optical density (OD) plateau of 0.8 within 20 minutes, the tubulin batch is thermodynamically inactive, and the assay must be voided (1)[1].

Step-by-Step Workflow:

  • Preparation: Reconstitute porcine or calf brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Addition: Aliquot 10 µL of the 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol analog (diluted in 1% DMSO/PEM) into a pre-chilled 96-well half-area plate. Add 10 µL of 10 mM GTP.

  • Tubulin Seeding: Quickly add 80 µL of the cold tubulin solution to each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 45 minutes. Calculate the Vmax of the linear polymerization phase to determine the IC₅₀.

Protocol 2: HUVEC Tube Formation (Anti-Angiogenesis) Assay

Causality & Rationale: Angiogenesis requires endothelial cells to migrate and align into capillary-like structures. Matrigel mimics the extracellular matrix, providing the necessary growth factors (VEGF, FGF) to stimulate this alignment. By treating the cells post-seeding, we isolate the compound's ability to disrupt cytoskeletal dynamics (via tubulin inhibition) rather than merely causing acute cytotoxicity (3)[3]. Self-Validation: Sunitinib (50 nM) is used as a standard positive control. If Sunitinib fails to reduce tube formation by at least 70%, the Matrigel or HUVEC passage number is compromised.

Workflow N1 1. HUVEC Seeding (Matrigel-coated wells) N2 2. Compound Treatment (Concentration Gradient) N1->N2 N3 3. Incubation (37°C, 5% CO2, 6-12h) N2->N3 N4 4. Calcein AM Staining (Live Cell Labeling) N3->N4 N5 5. Fluorescence Imaging & Tube Length Quantification N4->N5

Step-by-step workflow for the in vitro HUVEC anti-angiogenesis assay.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Matrigel overnight at 4°C. Coat a 96-well plate with 50 µL/well of cold Matrigel and incubate at 37°C for 30 minutes to polymerize.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) at passage 3-5. Seed 1.5 × 10⁴ cells per well in 100 µL of endothelial growth medium.

  • Treatment: Immediately add the 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol analog at varying concentrations (e.g., 10 nM to 1 µM).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 12 hours.

  • Staining & Imaging: Carefully aspirate the media. Add 2 µM Calcein AM in PBS for 15 minutes to stain live cells. Image using a fluorescence microscope (Ex/Em: 490/515 nm) and quantify total tube length and branch points using ImageJ/Fiji Angiogenesis Analyzer.

References

  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Comparative

FTIR spectroscopy comparison of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and its unbrominated precursors

As a Senior Application Scientist, evaluating the structural transition from a precursor to a halogenated active pharmaceutical ingredient (API) intermediate requires analytical techniques that are both rapid and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural transition from a precursor to a halogenated active pharmaceutical ingredient (API) intermediate requires analytical techniques that are both rapid and structurally definitive. Fourier Transform Infrared (FTIR) spectroscopy serves as an excellent primary validation tool for this purpose.

This guide provides an in-depth comparative analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and its unbrominated precursor, 3-(3,4-dimethoxyphenyl)propan-1-ol . Rather than simply listing spectral peaks, we will deconstruct the causality behind the vibrational shifts and establish a self-validating experimental protocol for reliable benchtop execution.

Mechanistic Context: The Spectroscopic Impact of Bromination

The electrophilic aromatic bromination of 3-(3,4-dimethoxyphenyl)propan-1-ol fundamentally alters the symmetry and mass distribution of the molecule. The precursor features a 1,2,4-trisubstituted aromatic ring. Upon bromination, the bromine atom directs to the 6-position (relative to the propanol tail, often numbered as the 2-position in the resulting IUPAC name), yielding a 1,2,4,5-tetrasubstituted aromatic system.

This structural evolution manifests in the FTIR spectrum through three primary causal mechanisms:

  • Symmetry Alteration (The Diagnostic Key): The shift from a trisubstituted to a tetrasubstituted ring changes the coupling of the aromatic protons, drastically altering the C-H out-of-plane (OOP) bending vibrations [1].

  • Heavy Atom Effect: The introduction of a massive bromine atom alters the reduced mass of the aromatic system, causing a slight red-shift (lower wavenumbers) in the aromatic C=C skeletal stretching modes.

  • Halogen Bond Emergence: A new C-Br stretching mode is introduced in the far-fingerprint region [2].

Spectral_Shifts P Precursor: 1,2,4-Trisubstituted B Electrophilic Bromination (Heavy Atom Addition) P->B Structural Change OOP1 C-H OOP Bend ~800 & 870 cm⁻¹ P->OOP1 Complex Symmetry T Product: 1,2,4,5-Tetrasubstituted B->T OOP2 C-H OOP Bend ~870 cm⁻¹ (Singlet) T->OOP2 Increased Symmetry CBr C-Br Stretch ~550-650 cm⁻¹ T->CBr Halogen Introduction

Logical mapping of structural bromination to diagnostic FTIR spectral shifts.

Comparative Spectral Data & Causality

While the C-Br stretch is technically diagnostic, field experience dictates that its position in the far-fingerprint region makes it susceptible to overlap with skeletal deformations of the aromatic ring [3]. Therefore, experienced spectroscopists rely on the concomitant shift in the C-H out-of-plane (OOP) bending region to definitively confirm bromination.

Functional Group3-(3,4-dimethoxyphenyl)propan-1-ol3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-olCausality / Shift Mechanism
O-H Stretch ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Unaffected; the propanol moiety is distal to the aromatic ring's electronic changes.
C-H Stretch (Aliphatic) 2850–2950 cm⁻¹2850–2950 cm⁻¹Unaffected; the alkyl chain remains intact.
C=C Stretch (Aromatic) ~1515, 1600 cm⁻¹~1500, 1590 cm⁻¹Slight red-shift due to the heavy atom effect and electron-withdrawing nature of bromine.
C-H OOP Bend ~800, 870 cm⁻¹ (Multiplet)~870 cm⁻¹ (Singlet)Symmetry shift from a 1,2,4-trisubstituted to a 1,2,4,5-tetrasubstituted ring (two isolated para protons).
C-Br Stretch Absent550–650 cm⁻¹Emergence of the carbon-halogen bond vibration.

Self-Validating Experimental Protocol: ATR-FTIR

A protocol is only as reliable as its internal controls. By utilizing Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing, we eliminate the risk of hygroscopic water absorption. Environmental water introduces a broad artifact at ~3300 cm⁻¹, which would critically obscure the primary alcohol O-H stretch of the propanol tail.

The following workflow is designed as a self-validating system , bounding every sample measurement between two verified baseline states to ensure absolute trustworthiness of the data.

Step-by-Step Methodology
  • System Initialization & Primary Baseline: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate. Run a background scan (ambient air) to validate the optical path and subtract atmospheric H₂O/CO₂.

  • Sample Deposition: Apply 2–5 mg of the neat compound (precursor or brominated product) directly onto the center of the ATR crystal.

  • Standardized Compression: Lower the ATR anvil to apply uniform pressure. Causality: Consistent pressure ensures a reproducible optical pathlength and maximizes the evanescent wave penetration into the sample, which is critical for resolving the weak C-Br stretching modes.

  • Spectral Acquisition: Acquire data using 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially suppresses high-wavenumber peaks like the O-H stretch relative to the fingerprint region).

  • Secondary Baseline (Carryover Validation): Clean the crystal with isopropanol and perform a rapid verification scan. The spectrum must return to a flat baseline, proving zero sample carryover.

ATR_FTIR_Protocol A 1. Background Scan (Ambient Air) B 2. Sample Deposition (Neat Compound) A->B Validates System C 3. Crystal Compression (Standardized Anvil Force) B->C Ensures Contact D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) C->D Constant Pathlength E 5. Baseline Verification (Post-Cleaning) D->E Prevents Carryover

ATR-FTIR analytical workflow ensuring self-validating spectral acquisition.

References

  • Title: Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition Source: ResearchGate URL: [Link]

  • Title: FTIR Functional Group Database Table with Search Source: InstaNANO URL: [Link]

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Safety & Regulatory Compliance

Safety

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol proper disposal procedures

Standard Operating Procedure: Safety and Disposal Guidelines for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol As a researcher or drug development professional, handling complex halogenated intermediates like 3-(2-Bromo-4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety and Disposal Guidelines for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

As a researcher or drug development professional, handling complex halogenated intermediates like 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol requires a rigorous understanding of both chemical reactivity and environmental compliance. This guide provides authoritative, step-by-step logistical and safety procedures for managing this specific compound, ensuring your laboratory maintains compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profile & Mechanistic Safety Assessment

To design a self-validating disposal protocol, we must first analyze the molecular causality of the compound's hazards. 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol (Formula: C11H15BrO3) is an aromatic alcohol featuring a covalently bound bromine atom on the phenyl ring.

The Causality of Halogenated Waste: The presence of the carbon-bromine (C-Br) bond fundamentally dictates the compound's lifecycle end-point. When combusted at standard temperatures, halogenated organic compounds do not fully oxidize into carbon dioxide and water. Instead, they act as precursors for highly corrosive hydrogen bromide (HBr) gas and potentially toxic brominated dioxins or furans. Consequently, this compound cannot be sink-disposed or mixed with standard organic waste. It requires specialized high-temperature rotary kiln incineration (typically >1100°C) equipped with caustic scrubbers to neutralize the resulting acid gases[2][3].

Table 1: Chemical Properties & Waste Classification Data
Property / MetricValue / ClassificationOperational Implication
Chemical Class Halogenated Aromatic AlcoholMust be routed to Halogenated Organic Waste streams[4].
Primary Hazard Irritant (Skin/Eyes/Respiratory)Requires standard PPE (Nitrile gloves, safety goggles, fume hood).
Incineration Temp. > 1100°C requiredStandard non-halogenated incineration (<850°C) will produce toxic HBr gas[3].
Disposal Cost Ratio ~2x to 3x higherMixing with non-halogenated waste exponentially increases lab disposal costs[5][6].

The Logic of Waste Segregation (Expertise & Experience)

A common operational failure in laboratory settings is the cross-contamination of waste streams. If even a trace amount of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is introduced into a carboy containing non-halogenated solvents (like ethanol, acetone, or hexane), the entire container is legally reclassified as halogenated waste under EPA guidelines[6]. This needlessly doubles or triples the cost of hazardous waste management for the facility[5].

Table 2: Waste Compatibility & Segregation Matrix
Waste StreamCompatibility with 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-olAction Required
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Combine safely in designated Halogenated Waste carboys[5].
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Incompatible (Logistically) DO NOT MIX. Will contaminate the cheaper waste stream[6].
Strong Acids/Bases Chemically Incompatible Keep separate to prevent exothermic reactions or degradation[5].
Aqueous Waste Incompatible Organics must be kept separate from aqueous streams to prevent phase separation issues.

Step-by-Step Disposal Methodology

To ensure absolute safety and regulatory compliance, execute the following protocol when disposing of excess reagent, reaction byproducts, or contaminated solvents containing 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

Step 1: Verification and Containment Selection

  • Verify the physical state of the waste. If the compound is unreacted and in solid form, it must be placed in a solid hazardous waste container. If dissolved in a solvent (e.g., Dichloromethane during extraction), it is treated as liquid waste.

  • Select a High-Density Polyethylene (HDPE) or PTFE-lined safety disposal can. Do not use metal cans if the solution contains any acidic byproducts, as halogenated waste can degrade metal integrity over time[5].

Step 2: Segregation and Transfer

  • Operate entirely within a certified chemical fume hood to prevent inhalation of vapors or aerosolized particulates.

  • Transfer the waste exclusively into a container clearly marked "Hazardous Waste - Halogenated Organics" [5].

  • Ensure the container lid is tightly sealed immediately after the transfer. EPA regulations mandate that waste containers remain closed at all times unless actively adding or removing waste[5][7].

Step 3: RCRA-Compliant Labeling

  • Attach a red hazardous waste tag to the container[6].

  • Explicitly write "3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol" and the primary solvent on the label. Never use abbreviations or chemical structures on waste labels, as Environmental Health and Safety (EHS) personnel and external contractors require full IUPAC or common names for safe transport.

  • Check the hazard boxes for "Toxic" and "Irritant".

Step 4: EHS Pickup and Final Disposition

  • Do not accumulate more than 5 gallons of halogenated waste in the laboratory[5].

  • Submit a chemical waste pickup request to your institution's EHS department. The waste will be bulked into 55-gallon drums and transported by a permitted contractor to a facility for high-temperature incineration[5][6].

Workflow Visualization

The following diagram illustrates the logical decision tree for routing this specific chemical to ensure environmental compliance and cost-efficiency.

WasteRouting Start Waste Generation: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol Check Identify Halogen Content (Contains Bromine) Start->Check Halogenated Route to Halogenated Organic Waste Stream Check->Halogenated Yes (C-Br bond) NonHalogenated Non-Halogenated Stream (DO NOT USE) Check->NonHalogenated No Container HDPE/PTFE Lined Container + RCRA Labeling Halogenated->Container Incineration High-Temp Incineration (>1100°C) with Caustic Scrubber Container->Incineration

Workflow for routing brominated organic waste to high-temperature incineration.

Spill Response & Decontamination Protocol

In the event of an accidental spill of a solution containing 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol:

  • Evacuate and Assess: If the spill is large or highly concentrated, evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Containment: Turn off any nearby ignition sources if flammable solvents are present[4]. Use a chemical spill kit to surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Sweep the absorbed mixture using non-sparking tools.

  • Disposal: Place all contaminated cleanup materials (including gloves and paper towels) into a solid halogenated waste container. These materials are now legally considered halogenated hazardous waste[4].

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

An In-Depth Operational and Safety Protocol for Laboratory Professionals The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the distinct functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Operational and Safety Protocol for Laboratory Professionals

The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the distinct functional groups of this molecule—the brominated aromatic ring, the methoxy groups, and the propanol chain—we can implement targeted safety measures. This document will detail the necessary personal protective equipment (PPE), provide step-by-step operational procedures, and outline comprehensive emergency and disposal plans.

Hazard Analysis and Risk Assessment

Given the absence of a specific SDS, a thorough risk assessment must be conducted based on the chemical's structure. The presence of a brominated aromatic ring suggests potential for skin, eye, and respiratory irritation, similar to related compounds like 2-Bromo-4,5-dimethoxybenzyl alcohol and 4-Bromo-2,5-dimethoxybenzaldehyde.[1][2] Halogenated organic compounds as a class may also present long-term health hazards, and some are considered potential carcinogens.[3] The propanol functional group indicates that the compound is an alcohol, which may have its own set of hazards, including potential flammability and irritation.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][4]

  • Toxicity: While acute toxicity data is unavailable, chronic exposure to halogenated compounds should be minimized.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

Body PartPersonal Protective EquipmentRationale and Specifications
Eyes/Face Chemical splash goggles with side-shields or a full-face shield.Standard safety glasses are insufficient. Goggles or a face shield provide a seal against splashes and vapors.[6][7]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a flame-retardant lab coat.Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or perforation.[6]
Respiratory Work in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[6] For weighing or transfers outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Body Long pants and closed-toe shoes.Provides a basic barrier against accidental spills.[6]
Additional Chemical-resistant apron.Recommended when handling larger quantities or during procedures with a high risk of splashing.[7][8]

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is critical for minimizing risk. The following procedures should be followed for all handling activities involving 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, clearly marked with the hazards of the chemical.[3]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If this is not feasible, use a balance in a well-ventilated area, and wear appropriate respiratory protection.

  • Container Handling: Keep the container tightly closed when not in use to minimize the release of vapors.[3]

Solution Preparation and Reactions
  • Solvent Selection: Choose the least hazardous solvent possible for your procedure.

  • Addition of Reagents: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

  • Temperature Control: Be aware of any potential exothermic reactions and have a cooling bath readily available.[9]

  • Atmosphere: For air-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen.[12] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spill (less than 1 liter, contained in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.[11]

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[13]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (greater than 1 liter, or any spill outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.[10][13]

    • Close the laboratory doors to contain the spill.[10]

    • Call emergency personnel and inform them of the nature of the spill.[13]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal: Environmental Responsibility

Proper disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, labeled hazardous waste container.[14][15] This is considered halogenated organic waste and must be segregated from non-halogenated waste.[15][16]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol".[14][16] Do not use abbreviations.[14]

  • Container Management: Keep the waste container closed at all times except when adding waste.[14][16] Store the container in a designated, well-ventilated area away from incompatible materials.[3]

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[3][14][16]

Workflow and Decision Making Diagrams

To further clarify the operational and emergency procedures, the following diagrams have been created using the DOT language.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Area 2. Work in Fume Hood Prep->Area Weigh 3. Weigh Compound Area->Weigh Solvent 4. Add to Solvent/Reaction Weigh->Solvent Control 5. Monitor and Control Solvent->Control Decon 6. Decontaminate Glassware Control->Decon Waste 7. Dispose of Waste Properly Decon->Waste

Caption: Standard workflow for handling 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol.

SpillResponse Spill Spill Occurs Size Spill > 1 Liter? Spill->Size Location Outside Fume Hood? Size->Location No MajorSpill Major Spill Procedure: - EVACUATE - Alert Others - Call Emergency Services Size->MajorSpill Yes MinorSpill Minor Spill Procedure: - Alert Others - Use Spill Kit - Collect Waste Location->MinorSpill No Location->MajorSpill Yes

Caption: Decision tree for chemical spill response.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of risk assessment and mitigation. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
  • Halogenated Solvents. (n.d.). Washington State University.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - The University of Tennessee, Knoxville.
  • Hazardous Waste Segregation. (n.d.).
  • Personal protective equipment for handling 1-Propanol, 1-phenyl, TMS. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 1-Bromo-2,2-dimethoxypropane. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-4,5-dimethoxybenzyl alcohol. (2025, December 19). Fisher Scientific.
  • Chemical Spill Procedures. (n.d.). Princeton University.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte.
  • Chemical Spills. (n.d.). University of California, San Francisco.
  • Hazardous Spill Reporting and Response Procedures. (n.d.). University of Nebraska at Omaha.
  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. (2025, December 25). Thermo Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Pesticide Safety Education Program.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
  • 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Green Criteria for Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

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